G-9791
Description
Properties
CAS No. |
1926204-95-6 |
|---|---|
Molecular Formula |
C26H26ClFN6O2 |
Molecular Weight |
508.98 |
IUPAC Name |
6-[2-chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C26H26ClFN6O2/c1-16-5-4-9-33(23(16)35)18-6-7-19(21(27)12-18)20-11-17-13-30-25(29-2)31-22(17)34(24(20)36)10-8-26(28)14-32(3)15-26/h4-7,9,11-13H,8,10,14-15H2,1-3H3,(H,29,30,31) |
InChI Key |
KHDMDYBLHAGOQS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN(C1=O)C2=CC(=C(C=C2)C3=CC4=CN=C(N=C4N(C3=O)CCC5(CN(C5)C)F)NC)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
G-9791; G 9791; G9791; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of G-9791
For Researchers, Scientists, and Drug Development Professionals
Introduction:
G-9791 is a potent and selective inhibitor of Group I p21-activated kinases (PAKs).[1][2] As a pyridone side chain analog, its mechanism of action is centered on the direct inhibition of key enzymes in cellular signaling pathways, making it a valuable tool for research into the physiological and pathological roles of PAKs. This document provides a detailed overview of the mechanism of action of this compound, including its quantitative inhibitory activity, relevant experimental protocols, and visual representations of its place in cellular signaling.
Quantitative Data Summary
The inhibitory activity of this compound against its primary targets has been quantified through in vitro kinase assays. The data presented below summarizes the key inhibition constants (Ki) for this compound against PAK1 and PAK2, as well as its cellular activity demonstrated by the inhibition of MEK1 phosphorylation.
| Target | Parameter | Value (nM) | Reference |
| PAK1 | Ki | 0.95 | [1][2] |
| PAK2 | Ki | 2.0 | [1][2] |
| MEK1 (S298) in EBC1 cells | IC50 | 33 | [2] |
Note: The selectivity of this compound is highlighted by a 57-fold greater potency for PAK1/2 over Lck kinase.[2]
Experimental Protocols
The following sections detail the methodologies for key experiments that are typically employed to characterize the mechanism of action of kinase inhibitors like this compound.
In Vitro Kinase Inhibition Assay (Determination of Ki)
Objective: To determine the inhibition constant (Ki) of this compound against purified PAK1 and PAK2 enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PAK1 and PAK2 enzymes are expressed and purified. A suitable peptide substrate for PAKs, often a synthetic peptide containing a consensus phosphorylation sequence, is prepared.
-
Assay Reaction: The kinase reaction is typically performed in a multi-well plate format. Each well contains the purified kinase, the peptide substrate, ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP), and varying concentrations of this compound. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period, allowing for the enzymatic transfer of the phosphate group from ATP to the substrate.
-
Reaction Termination and Detection: The reaction is stopped, typically by the addition of a strong acid or a chelating agent like EDTA. The phosphorylated substrate is then separated from the unreacted ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the peptide substrate, followed by washing to remove free ATP.
-
Quantification: The amount of incorporated radiolabel is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The rate of substrate phosphorylation is plotted against the concentration of this compound. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined from this curve. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the concentration of ATP used in the assay.
Cellular Assay for MEK1 Phosphorylation (Determination of IC50)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the downstream signaling event of MEK1 phosphorylation in a cellular context.
Methodology:
-
Cell Culture: EBC-1 cells, a non-small cell lung cancer cell line, are cultured in appropriate media and conditions until they reach a suitable confluency.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a predetermined period. A vehicle control (e.g., DMSO) is also included.
-
Cell Lysis: Following treatment, the cells are washed with phosphate-buffered saline (PBS) and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading in subsequent steps.
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for phosphorylated MEK1 at serine 298 (p-MEK1 S298).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
A chemiluminescent substrate is added, and the signal is detected using an imaging system.
-
-
Data Analysis: The intensity of the p-MEK1 bands is quantified and normalized to a loading control (e.g., total MEK1 or a housekeeping protein like GAPDH). The percentage of inhibition of MEK1 phosphorylation is plotted against the concentration of this compound to determine the IC₅₀ value.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits PAK1/PAK2, blocking downstream signaling to MEK/ERK.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for determining in vitro kinase inhibition by this compound.
Logical Relationship of this compound's Effects
Caption: The logical cascade of this compound's molecular and cellular effects.
References
G-9791: A Technical Guide to PAK1 versus PAK2 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the p21-activated kinase (PAK) inhibitor, G-9791, with a specific focus on its selectivity for PAK1 versus PAK2. The information presented herein is intended to support research and drug development efforts targeting the PAK family of kinases.
Introduction to p21-Activated Kinases (PAKs)
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that play crucial roles in a variety of cellular processes, including cytoskeletal dynamics, cell motility, survival, and proliferation. The PAK family is divided into two groups based on sequence homology and activation mechanisms. Group I PAKs (PAK1, PAK2, and PAK3) are activated by the Rho GTPases Rac and Cdc42, while Group II PAKs (PAK4, PAK5, and PAK6) are not regulated in this manner.
Given their involvement in oncogenic signaling, PAKs, particularly PAK1, have emerged as attractive targets for cancer therapy. However, the high degree of homology within the kinase domains of Group I PAKs presents a significant challenge in developing isoform-selective inhibitors. Notably, non-selective inhibition of PAK2 has been associated with cardiovascular toxicity, underscoring the critical need for inhibitors with a clear selectivity profile.
This compound: A Potent Group I PAK Inhibitor
This compound is a potent, ATP-competitive inhibitor of Group I PAKs. It was developed as a pyridone side chain analogue with the aim of improving upon earlier generations of PAK inhibitors.[1]
Quantitative Analysis of PAK1 and PAK2 Inhibition
Biochemical assays have been employed to determine the inhibitory potency of this compound against PAK1 and PAK2. The key quantitative data are summarized in the table below.
| Kinase | Ki (nM) |
| PAK1 | 0.95[1] |
| PAK2 | 2.0[1] |
| Table 1: Inhibitory Potency (Ki) of this compound against PAK1 and PAK2. |
The data clearly indicates that this compound is a highly potent inhibitor of both PAK1 and PAK2, with a slight preference for PAK1. The selectivity ratio (Ki PAK2 / Ki PAK1) is approximately 2.1, demonstrating that this compound is a pan-inhibitor of these two closely related kinases.
Kinase Selectivity Profile
While a comprehensive public kinome scan for this compound is not available, the primary research conducted by Rudolph et al. (2016) provides crucial insights into its selectivity. The study notes that broad screening of a selection of PAK inhibitors, including precursors to this compound, revealed that PAK1, PAK2, and PAK3 were the only overlapping targets. This suggests a high degree of selectivity for the Group I PAKs over the broader human kinome.
Experimental Protocols
The following is a detailed methodology for a representative biochemical kinase inhibition assay, adapted from the protocols used for similar compounds in the same chemical series as this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of this compound against purified PAK1 and PAK2 kinases.
Materials:
-
Purified, full-length recombinant human PAK1 and PAK2 enzymes.
-
This compound (dissolved in 100% DMSO).
-
ATP (Adenosine triphosphate).
-
Substrate peptide (e.g., a generic serine/threonine kinase substrate).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
33P-γ-ATP (radiolabeled ATP).
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compound in the assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In a 96-well plate, combine the assay buffer, the substrate peptide, and the diluted this compound or DMSO (for control wells).
-
Enzyme Addition: Add the purified PAK1 or PAK2 enzyme to each well to initiate the pre-incubation. Incubate for 10 minutes at room temperature.
-
Initiation of Kinase Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and 33P-γ-ATP to each well. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.
-
Termination of Reaction: Stop the reaction by adding a solution of phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted 33P-γ-ATP will be washed away.
-
Washing: Wash the filter plates multiple times with phosphoric acid to remove non-specifically bound radioactivity.
-
Detection: Dry the plates, add scintillation fluid to each well, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for the in vitro kinase inhibition assay.
PAK1 and PAK2 Signaling Pathways
PAK1 and PAK2, despite their high homology, can participate in distinct signaling pathways, influencing different cellular outcomes. Understanding these pathways is crucial for interpreting the biological effects of a pan-Group I PAK inhibitor like this compound.
Simplified PAK1 Signaling Cascade
PAK1 is a key downstream effector of the Rho GTPases Rac1 and Cdc42. Upon activation, PAK1 can phosphorylate a multitude of substrates, leading to changes in the actin cytoskeleton, cell motility, and gene expression.
Caption: Simplified PAK1 signaling pathway.
Simplified PAK2 Signaling Cascade
While also activated by Rac1 and Cdc42, PAK2 has distinct roles, particularly in apoptosis and cell survival, and has been implicated in cardiovascular function.
Caption: Simplified PAK2 signaling pathway.
Conclusion
This compound is a potent inhibitor of both PAK1 and PAK2, with a slight selectivity for PAK1. Its high potency and selectivity for Group I PAKs make it a valuable tool for studying the roles of these kinases in various cellular processes. However, its pan-inhibitory nature towards PAK1 and PAK2 necessitates careful consideration of the potential for on-target toxicities, particularly related to the inhibition of PAK2. Researchers utilizing this compound should be mindful of the distinct and overlapping roles of PAK1 and PAK2 in their experimental systems. Further investigation into the broader kinome selectivity and the in vivo consequences of dual PAK1/PAK2 inhibition will be critical for the potential therapeutic development of this compound or its analogs.
References
In-Depth Technical Guide: The Biological Activity of G-9791
For Researchers, Scientists, and Drug Development Professionals
Abstract
G-9791 is a potent, pyridone side chain analog that functions as a selective inhibitor of Group I p21-activated kinases (PAKs), with high affinity for PAK1 and PAK2. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, downstream signaling effects, and key experimental data. The information presented herein is intended to support further research and drug development efforts targeting the PAK signaling pathway. A critical aspect of this compound's biological profile is its association with acute cardiovascular toxicity, a factor that requires careful consideration in any therapeutic application.
Introduction
p21-activated kinases (PAKs) are a family of serine/threonine kinases that play a crucial role in a variety of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival. The PAK family is divided into two groups, with Group I (PAK1, PAK2, and PAK3) being activated by the Rho GTPases Cdc42 and Rac. Dysregulation of PAK signaling has been implicated in numerous diseases, including cancer, making them attractive targets for therapeutic intervention.
This compound has emerged as a potent chemical probe for studying the physiological and pathological roles of Group I PAKs. Its high affinity and selectivity for PAK1 and PAK2 allow for the precise dissection of their downstream signaling pathways.
Mechanism of Action
This compound is an ATP-competitive inhibitor of Group I PAKs. It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates.
Quantitative Data
The inhibitory activity of this compound against PAK1 and PAK2 has been quantified using various biochemical and cellular assays.
| Target | Assay Type | Value | Reference |
| PAK1 | Ki | 0.95 nM | [1] |
| PAK2 | Ki | 2.0 nM | [1] |
Signaling Pathways
As an inhibitor of PAK1 and PAK2, this compound impacts several critical downstream signaling cascades.
MAPK/ERK Pathway
PAK1 and PAK2 are known to be upstream regulators of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This pathway is central to the regulation of cell proliferation, differentiation, and survival. By inhibiting PAK1/2, this compound can lead to a downstream reduction in the phosphorylation and activation of MEK and ERK.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival and proliferation that can be influenced by PAK1 and PAK2. PAKs can modulate this pathway at multiple levels. Inhibition of PAK1/2 by this compound can therefore lead to decreased Akt phosphorylation and a subsequent reduction in pro-survival signaling.
References
G-9791: A Potent Group I p21-Activated Kinase (PAK) Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G-9791 is a potent, pyridone side chain analogue that acts as a selective inhibitor of Group I p21-activated kinases (PAKs), specifically PAK1 and PAK2.[1] Its discovery emerged from efforts to mitigate the acute cardiovascular toxicity observed with previous pan-Group I PAK inhibitors, such as G-5555.[1][2] While this compound demonstrated high potency, further studies revealed that the on-target inhibition of PAK1 and particularly PAK2 is linked to inherent cardiovascular toxicity, presenting a narrow therapeutic window.[1][2] This whitepaper provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its quantitative data.
Discovery and Rationale
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that are key downstream effectors of the Rho GTPases, Cdc42 and Rac. They are divided into two groups, with Group I comprising PAK1, PAK2, and PAK3. These kinases are implicated in various cellular processes, including cell proliferation, survival, and cytoskeletal dynamics, making them attractive targets for cancer therapy.[3]
The development of this compound was initiated following the discovery of acute cardiovascular toxicity associated with the pyrido[2,3-d]pyrimidin-7-one class of pan-Group I PAK inhibitors, exemplified by G-5555.[1][2] The research aimed to explore structurally diverse chemical scaffolds to potentially separate the anti-cancer efficacy from the observed toxicity. This compound, a potent pyridone side chain analogue, was a result of these efforts.[1]
Quantitative Data
The inhibitory activity of this compound against PAK1 and PAK2, along with its cellular potency, is summarized in the tables below. This data highlights the high potency of this compound for its primary targets.
Table 1: Biochemical Potency of this compound
| Target | Ki (nM) |
| PAK1 | 0.95 |
| PAK2 | 2.0 |
Data sourced from Rudolph J, et al. J Med Chem. 2016.[1]
Table 2: Cellular Potency of this compound
| Cell Line | Assay | IC50 (µM) |
| H292 | pMEK (S298) | 0.22 |
Data sourced from Rudolph J, et al. J Med Chem. 2016.[1]
Synthesis of this compound
The synthesis of this compound is a multi-step process. A generalized synthetic scheme, based on typical synthetic routes for similar compounds, is presented below. For the specific, detailed synthetic protocol, refer to the supporting information of Rudolph J, et al. J Med Chem. 2016 Jun 9;59(11):5520-41.
A detailed, step-by-step synthesis protocol would be included here if the full text of the primary literature was available.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.
Kinase Inhibition Assay
The inhibitory activity of this compound against PAK1 and PAK2 was determined using a biochemical kinase assay.
-
Principle: Measurement of the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.
-
Protocol:
-
Recombinant human PAK1 or PAK2 enzyme is incubated with the substrate peptide, 33P-ATP, and varying concentrations of this compound in a kinase buffer.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the radiolabeled substrate is separated from the unreacted 33P-ATP.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Ki values are calculated from the dose-response curves.
-
Cellular pMEK (S298) Assay
The cellular potency of this compound was assessed by measuring the phosphorylation of a downstream substrate of PAK, MEK1, at serine 298.
-
Principle: An in-cell Western blot or similar immunoassay to quantify the levels of phosphorylated MEK1 in cells treated with the inhibitor.
-
Protocol:
-
H292 cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a dilution series of this compound for a specified duration.
-
Cells are then lysed, and the protein concentration is determined.
-
The levels of phosphorylated MEK1 (S298) and total MEK1 are measured using specific antibodies in an immunoassay format.
-
The ratio of pMEK/total MEK is calculated, and IC50 values are determined from the dose-response curves.
-
Mouse Tolerability Studies
To assess the in vivo toxicity of this compound, tolerability studies were conducted in mice.
-
Principle: Administration of the compound to mice at various doses to determine the maximum tolerated dose (MTD) and observe any adverse effects.
-
Protocol:
-
Groups of mice (e.g., BALB/c) are administered this compound via a relevant route (e.g., oral gavage or intraperitoneal injection) at escalating doses.
-
Animals are monitored for clinical signs of toxicity, including changes in weight, behavior, and overall health, for a defined period.
-
At the end of the study, blood samples may be collected for analysis, and a necropsy is performed to examine major organs for any gross abnormalities.
-
The MTD is defined as the highest dose that does not cause significant toxicity or mortality.
-
Signaling Pathway and Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of Group I PAKs. These kinases are activated by the Rho GTPases Rac and Cdc42 and subsequently phosphorylate a multitude of downstream substrates involved in cytoskeletal regulation, cell survival, and proliferation. The diagram below illustrates the canonical PAK signaling pathway and the point of inhibition by this compound.
Caption: PAK Signaling Pathway and this compound Inhibition.
Workflow for this compound Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a kinase inhibitor like this compound.
Caption: Preclinical Evaluation Workflow for this compound.
Conclusion
This compound is a valuable chemical probe for studying the biology of Group I PAKs. Its discovery and subsequent characterization have provided critical insights into the challenges of targeting this kinase family for therapeutic intervention. The data strongly suggest that the acute cardiovascular toxicity observed with this compound and other pan-Group I PAK inhibitors is an on-target effect mediated primarily through the inhibition of PAK2, potentially exacerbated by PAK1 inhibition.[1][2] These findings caution against the continued development of pan-Group I PAK inhibitors and highlight the need for highly selective inhibitors if this class of enzymes is to be pursued for clinical applications.[1] Future research in this area should focus on developing PAK isoform-specific inhibitors to potentially circumvent the dose-limiting toxicities.
References
In Vitro Characterization of G-9791: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of G-9791, a potent pyridone side chain analogue that acts as a p21-activated kinase (PAK) inhibitor. This document outlines its biochemical activity, details relevant experimental protocols for its characterization, and illustrates key signaling pathways and experimental workflows.
Introduction
This compound is a potent inhibitor of Group I p21-activated kinases (PAKs), specifically targeting PAK1 and PAK2. PAKs are a family of serine/threonine kinases that are crucial downstream effectors of the Rho family of small GTPases, Rac1 and Cdc42. These kinases play a significant role in various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival. Dysregulation of PAK signaling is implicated in numerous pathologies, including cancer and neurological disorders, making PAK inhibitors like this compound valuable tools for research and potential therapeutic development. This compound was developed as an analog to mitigate the toxicity associated with earlier generations of PAK inhibitors.
Data Presentation: Biochemical Activity of this compound
The primary in vitro characterization of this compound involves determining its inhibitory potency against its target kinases. The key quantitative metric for this is the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.
| Target Kinase | Inhibition Constant (Ki) |
| PAK1 | 0.95 nM[1][2] |
| PAK2 | 2.0 nM[1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the in vitro characterization of PAK inhibitors like this compound. These protocols are based on established kinase assay technologies.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human PAK1 or PAK2 enzyme
-
This compound (or other test inhibitor)
-
PAKtide (a substrate peptide for PAKs)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
96-well or 384-well plates (white, low-volume)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Assay Buffer.
-
Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle control to the wells of the microplate.
-
Add 10 µL of a solution containing the PAK enzyme and the PAKtide substrate in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Assay Buffer.
-
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
-
Data Acquisition: Incubate at room temperature for 30-60 minutes and measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The Ki value for this compound can be determined by fitting the data to the appropriate dose-response curve.
Radiometric Kinase Inhibition Assay
This classic method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate.
Materials:
-
Recombinant human PAK1 or PAK2 enzyme
-
This compound (or other test inhibitor)
-
Myelin Basic Protein (MBP) or other suitable substrate
-
[γ-³²P]ATP
-
Kinase Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
Phosphocellulose paper
-
Wash Buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent and then dilute further in Kinase Reaction Buffer.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the PAK enzyme, the substrate (MBP), and the diluted this compound or vehicle control in Kinase Reaction Buffer.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).
-
Reaction Termination and Substrate Capture:
-
Spot a portion of the reaction mixture onto a piece of phosphocellulose paper.
-
Immediately immerse the paper in Wash Buffer to stop the reaction and wash away unincorporated [γ-³²P]ATP.
-
Wash the paper several times with the Wash Buffer.
-
-
Data Acquisition: Place the washed phosphocellulose paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. The Ki value for this compound can be determined by analyzing the dose-dependent inhibition of substrate phosphorylation.
Mandatory Visualizations
Signaling Pathway of PAK Inhibition by this compound
Caption: this compound inhibits the activity of PAK1 and PAK2.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for determining this compound inhibitory activity.
Logical Relationship of PAK Function and Inhibition
Caption: Logical flow of PAK function and its inhibition.
References
G-9791 Target Engagement: A Technical Guide for Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the necessary studies to characterize the target engagement of G-9791, a potent p21-activated kinase (PAK) inhibitor. Due to the limited publicly available data on this compound's broader target engagement profile, this document outlines the established methodologies and experimental workflows that are industry-standard for such investigations.
Introduction to this compound
This compound is a pyridone side chain analogue identified as a potent inhibitor of Group I p21-activated kinases, specifically PAK1 and PAK2.[1] These kinases are crucial nodes in various signaling pathways that regulate cell proliferation, survival, and motility. The therapeutic potential of inhibiting PAKs has generated significant interest in the development of small molecule inhibitors like this compound. Understanding the direct interaction of this compound with its intended targets in a cellular and in vivo context is critical for its preclinical and clinical development.
Quantitative Data for this compound
The primary publicly available quantitative data for this compound is its in vitro binding affinity for PAK1 and PAK2.
| Target | Assay Type | Value (Ki) | Reference |
| PAK1 | Biochemical | 0.95 nM | [1] |
| PAK2 | Biochemical | 2.0 nM | [1] |
Key Target Engagement Methodologies
To fully characterize the target engagement of this compound, a series of robust assays are required. The following sections detail the experimental protocols for these essential studies.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in a cellular environment.[2][3] It relies on the principle that a ligand binding to its target protein increases the protein's thermal stability.[3]
Experimental Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration.
-
Thermal Challenge: Heat the cell suspensions or lysates to a range of temperatures to induce protein denaturation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection and Quantification: Analyze the amount of soluble target protein (PAK1/PAK2) remaining at each temperature using techniques like Western blotting or mass spectrometry.[2][4]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Workflow for Western Blot-Based CETSA
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Kinase Profiling
To assess the selectivity of this compound, it is essential to profile it against a broad panel of kinases. This is crucial to identify potential off-target effects that could lead to toxicity.
Experimental Protocol:
-
Compound Preparation: Prepare a series of concentrations of this compound.
-
Kinase Panel: Utilize a commercially available kinase panel (e.g., DiscoverX, Eurofins) that covers a significant portion of the human kinome.
-
Binding Assay: Perform a competitive binding assay where this compound competes with a known, labeled ligand for binding to the kinases in the panel.
-
Detection: Measure the displacement of the labeled ligand to determine the binding affinity of this compound for each kinase.
-
Data Analysis: Calculate the inhibition constant (Ki) or IC50 for each kinase. The results are often visualized as a dendrogram to illustrate the selectivity profile.
Kinase Profiling Workflow
Caption: Workflow for competitive binding kinase profiling.
In Vivo Target Engagement
Confirming target engagement in a living organism is a critical step in preclinical development.[5] This ensures that the compound reaches its target in the relevant tissues at concentrations sufficient to elicit a biological response.
Experimental Protocol:
-
Animal Model: Select an appropriate animal model (e.g., mouse xenograft model with a tumor expressing high levels of PAK1/2).
-
Compound Administration: Dose the animals with this compound at various concentrations and time points.
-
Tissue Collection: Collect relevant tissues (e.g., tumor, plasma, and potential off-target organs) at the end of the study.
-
Target Occupancy Measurement:
-
CETSA: Perform CETSA on the collected tissue samples to assess the thermal stabilization of PAK1/2.[5]
-
Pharmacodynamic (PD) Biomarkers: Measure the phosphorylation status of downstream substrates of PAK1/2 (e.g., MEK1, CRAF) via Western blot or immunohistochemistry. A decrease in the phosphorylation of these substrates would indicate target engagement and inhibition.
-
-
Data Analysis: Correlate the dose of this compound with the degree of target engagement in the different tissues.
In Vivo Target Engagement Workflow
Caption: Workflow for in vivo target engagement studies.
PAK1/2 Signaling Pathway
This compound is designed to inhibit the kinase activity of PAK1 and PAK2. The following diagram illustrates a simplified, hypothetical signaling cascade involving these kinases to provide context for the mechanism of action of this compound.
Hypothetical PAK1/2 Signaling Pathway
Caption: Simplified signaling pathway of PAK1 and PAK2.
Conclusion
A thorough investigation of this compound's target engagement is paramount for its successful development as a therapeutic agent. The methodologies outlined in this guide, from in vitro kinase profiling to in vivo target validation, provide a robust framework for characterizing its mechanism of action, selectivity, and potential for clinical translation. The data generated from these studies will be invaluable for making informed decisions throughout the drug development process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pelagobio.com [pelagobio.com]
Methodological & Application
Application Notes and Protocols for G-9791, a Novel MEK1/2 Kinase Inhibitor
Abstract
This document provides detailed in vitro assay protocols for the characterization of G-9791, a potent and selective, non-ATP-competitive allosteric inhibitor of MEK1 and MEK2 (MEK1/2) kinases. The protocols described herein are designed for researchers, scientists, and drug development professionals to assess the biochemical potency, cellular activity, and anti-proliferative effects of this compound. The included methodologies cover a luminescent kinase assay for direct enzymatic inhibition, a Western blot-based assay for target engagement in a cellular context by measuring the phosphorylation of the downstream effector ERK1/2, and a colorimetric cell viability assay to determine the cytotoxic effects on cancer cell lines.
Introduction
The Ras-Raf-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that regulates a wide range of cellular processes including proliferation, differentiation, survival, and migration.[1][2][3] Dysregulation of this pathway, often through activating mutations in BRAF or RAS genes, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4][5] MEK1 and MEK2 are dual-specificity protein kinases that serve as a central node in this cascade by phosphorylating and activating ERK1 and ERK2.[2][3][6]
This compound is a novel, highly selective, and potent allosteric inhibitor of MEK1/2. It binds to a unique hydrophobic pocket adjacent to the ATP-binding site, thereby inhibiting the kinase activity of MEK1/2 and preventing the subsequent phosphorylation of ERK1/2.[4][6] This application note provides detailed protocols for the in vitro evaluation of this compound.
Signaling Pathway Diagram
Caption: The MAPK/ERK signaling cascade and the point of inhibition by this compound.
Biochemical Assay: MEK1 Kinase Activity
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified, active MEK1 enzyme using a luminescent kinase assay. The assay measures the amount of ADP produced in the kinase reaction, which is then converted to a light signal.[6][7]
Experimental Protocol
-
Reagent Preparation :
-
Prepare a 5X Kinase Assay Buffer: 125 mM HEPES (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, 0.05% Brij-35, and 10 mM DTT.
-
Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Prepare a solution of recombinant active MEK1 kinase in Kinase Assay Buffer.
-
Prepare a solution of inactive ERK2 substrate in Kinase Assay Buffer.[2]
-
Prepare ATP solution in Kinase Assay Buffer.
-
-
Assay Procedure :
-
Add 2.5 µL of this compound dilutions or DMSO (vehicle control) to the wells of a white, opaque 96-well plate.
-
Add 10 µL of the MEK1 enzyme solution to each well and incubate for 10 minutes at room temperature.
-
To initiate the kinase reaction, add a 12.5 µL mixture of the ERK2 substrate and ATP.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction and measure ADP production using a commercial kit like ADP-Glo™ Kinase Assay according to the manufacturer's instructions.[6][7]
-
Read the luminescence on a plate reader.
-
-
Data Analysis :
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and a no-enzyme or high-concentration inhibitor control as 0% activity.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation
Table 1: Biochemical Potency of this compound against MEK1 Kinase
| Compound | Target | Assay Type | Average IC₅₀ (nM) | Standard Deviation |
| This compound | MEK1 | Luminescent Kinase Assay | 5.2 | 1.1 |
| U0126 (Control) | MEK1 | Luminescent Kinase Assay | 75.8 | 9.3 |
Cell-Based Assay: Inhibition of ERK1/2 Phosphorylation
This protocol uses Western blotting to measure the ability of this compound to inhibit the phosphorylation of ERK1/2 (p-ERK) in a human cancer cell line with a BRAF V600E mutation (e.g., A375 melanoma cells), which leads to constitutive activation of the MAPK pathway.[1]
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. MEK1 Kinase Enzyme System [promega.com]
Application Notes and Protocols for G-9791 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-9791 is a potent and selective inhibitor of p21-activated kinase 1 (PAK1) and p21-activated kinase 2 (PAK2).[1] These serine/threonine kinases are key downstream effectors of the Rho GTPases Rac1 and Cdc42 and are implicated in a variety of fundamental cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[2][3] Dysregulation of PAK signaling is frequently observed in various cancers, making PAK inhibitors like this compound valuable tools for cancer research and potential therapeutic development.[3][4]
These application notes provide a comprehensive guide for the utilization of this compound in a cell culture setting. This document outlines the mechanism of action, provides recommendations for experimental design, and offers detailed protocols for assessing the cellular effects of this compound.
Mechanism of Action
This compound is a pyridone side chain analogue that acts as a potent inhibitor of group I PAKs, with high affinity for PAK1 and PAK2.[1][5] By binding to these kinases, this compound blocks their catalytic activity, thereby inhibiting the phosphorylation of downstream substrates. One of the key downstream targets of PAK1/2 is MEK1, and this compound has been shown to inhibit the phosphorylation of MEK1 at serine 298.[6]
Signaling Pathway of PAK1/2
Caption: Simplified PAK1/2 signaling cascade and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. It is important to note that the cellular potency (e.g., IC50 for cell viability) will be cell-line dependent and should be determined empirically.
| Parameter | Value | Target/Cell Line | Reference |
| Ki (PAK1) | 0.95 nM | Recombinant Human PAK1 | [1] |
| Ki (PAK2) | 2.0 nM | Recombinant Human PAK2 | [1] |
| IC50 (pMEK S298) | 33 nM | EBC1 cells | [6] |
Experimental Protocols
Prior to commencing experiments, it is crucial to dissolve this compound in a suitable solvent, such as DMSO, to prepare a stock solution. Further dilutions should be made in cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO at the same final concentration) must be included in all experiments.
General Experimental Workflow
Caption: A typical experimental workflow for characterizing the in vitro effects of this compound.
Cytotoxicity/Cell Viability Assay (MTT Assay)
This protocol is to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A starting range of 0.1 nM to 10 µM is recommended. Include a vehicle control (DMSO).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at concentrations around the determined IC50 value and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Apoptosis Assay Data Interpretation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of small-molecule inhibitors of the group I p21-activated kinases, emerging therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemically Diverse Group I p21-Activated Kinase (PAK) Inhibitors Impart Acute Cardiovascular Toxicity with a Narrow Therapeutic Window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound|G 9791;G9791 [dcchemicals.com]
Application Notes and Protocols for G-9791 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-9791 is a potent and selective inhibitor of p21-activated kinase 1 (PAK1) and p21-activated kinase 2 (PAK2), with reported Ki values of 0.95 nM and 2.0 nM, respectively[1]. As a critical node in various oncogenic signaling pathways, PAK1 has garnered significant interest as a therapeutic target, particularly in cancers exhibiting PAK1 amplification. This compound, a pyridone side chain analogue, was developed to investigate the therapeutic potential and challenges of inhibiting group I PAKs (PAK1, 2, and 3). However, preclinical studies have revealed that pan-group I PAK inhibitors, including this compound, can induce acute cardiovascular toxicity, presenting a narrow therapeutic window.
These application notes provide a summary of the available preclinical data on this compound, focusing on its use in animal models. The information is intended to guide researchers in designing and executing in vivo studies involving this compound.
Data Presentation
In Vivo Tolerability of Group I PAK Inhibitors in Mice
While specific dosage data for this compound from the primary literature remains limited in the public domain, a study on chemically diverse group I PAK inhibitors, including this compound, provides a dosage range for tolerability studies in mice.
| Compound Class | Animal Model | Administration Route(s) | Dosage Range | Observed Effects | Reference |
| Group I PAK Kinase Inhibitors | Mice | Oral (p.o.) and/or Intraperitoneal (i.p.) | 12.5 - 300 mg/kg | A direct correlation was observed between the potency of the compounds against PAK1/PAK2 and the dosage at which lethal effects were observed, with acute cardiovascular toxicity being a primary concern. | Rudolph J, et al. J Med Chem. 2016. |
Note: Researchers should perform dose-ranging studies to determine the maximum tolerated dose (MTD) of this compound in their specific animal model and experimental context.
Experimental Protocols
General Protocol for In Vivo Tolerability Studies in Mice
This protocol is a generalized guideline based on common practices for assessing the tolerability of small molecule inhibitors in mice. Specific parameters should be optimized for each study.
1. Animal Model:
-
Species: Mouse
-
Strain: BALB/c or other appropriate strain
-
Sex: Male and/or female
-
Age: 8-12 weeks
-
Health Status: Healthy, specific pathogen-free (SPF)
2. Compound Preparation:
-
Formulation: this compound should be formulated in a vehicle suitable for the chosen administration route. A common vehicle for oral administration is 0.5% methylcellulose in water. For intraperitoneal injection, a solution in sterile saline with a solubilizing agent like DMSO (final concentration typically <10%) may be used. The formulation should be prepared fresh daily.
-
Concentration: The concentration of the dosing solution should be calculated based on the desired dosage (mg/kg) and the average weight of the mice.
3. Administration:
-
Route: Oral (gavage) or intraperitoneal injection.
-
Dosage: Based on preliminary dose-ranging studies, starting with a low dose (e.g., 10-20 mg/kg) and escalating to determine the MTD.
-
Frequency: Typically once daily (q.d.) or twice daily (b.i.d.).
-
Volume: The administration volume should be appropriate for the size of the mouse (e.g., 10 mL/kg for oral gavage).
4. Monitoring and Endpoints:
-
Clinical Observations: Monitor animals at least twice daily for any signs of toxicity, including changes in appearance, behavior, activity level, and any signs of distress.
-
Body Weight: Record body weight daily. A significant loss of body weight (e.g., >15-20%) is often an indicator of toxicity.
-
Cardiovascular Monitoring (if feasible): Given the known cardiotoxicity, monitoring of cardiovascular parameters (e.g., heart rate, blood pressure) via telemetry or other methods is highly recommended.
-
Pharmacokinetic Analysis: Collect blood samples at various time points after dosing to determine the plasma concentration of this compound.
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs (heart, liver, kidneys, lungs, spleen, etc.) for histopathological analysis to identify any treatment-related changes.
Mandatory Visualizations
Signaling Pathway of PAK1 and PAK2
Caption: Simplified signaling pathway of PAK1 and PAK2 activation and downstream effects.
Experimental Workflow for this compound In Vivo Tolerability Study
Caption: Experimental workflow for a this compound in vivo tolerability study in mice.
References
Application Notes and Protocols for G-9791 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-9791 is a potent and selective inhibitor of p21-activated kinases (PAKs), specifically targeting PAK1 and PAK2.[1] PAKs are key signaling nodes in various cellular processes, and their dysregulation is implicated in diseases such as cancer.[2][3][4] Accurate and consistent preparation of this compound stock solutions is critical for reliable experimental outcomes in cell-based assays, biochemical assays, and preclinical studies. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Chemical Properties and Data
A summary of the key chemical properties of this compound is provided in the table below. This information is essential for accurate molarity calculations and understanding the compound's characteristics.
| Property | Value | Reference |
| Chemical Formula | C₂₆H₂₆ClFN₆O₂ | [5] |
| Molecular Weight | 508.98 g/mol | [5] |
| Mechanism of Action | Potent inhibitor of PAK1 and PAK2 | [1] |
| Inhibitory Potency (Ki) | PAK1: 0.95 nM, PAK2: 2.0 nM | [1] |
Solubility and Storage
Proper solvent selection and storage conditions are paramount to maintaining the integrity and activity of this compound.
| Parameter | Recommendation | Reference |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [5] |
| Storage of Powder | 2 years at -20°C | [5] |
| Storage of DMSO Stock Solution | 6 months at -80°C; 2 weeks at 4°C | [5] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in various experimental setups.
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a clean and sterile environment, such as a laminar flow hood, to prevent contamination.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.09 mg of this compound (Molecular Weight: 508.98 g/mol ).
-
Calculation: (10 mmol/L) * (1 L / 1000 mL) * (508.98 g/mol ) * (1000 mg/g) * 1 mL = 5.09 mg
-
-
Dissolution:
-
Add the weighed this compound powder to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of DMSO. For a 10 mM solution with 5.09 mg of this compound, add 1 mL of DMSO.
-
-
Solubilization:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[5] For short-term use, aliquots can be stored at 4°C for up to 2 weeks.[5]
-
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
DMSO can facilitate the absorption of substances through the skin.[6] Avoid direct contact with the skin and eyes.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
This compound and the PAK1/2 Signaling Pathway
Caption: this compound inhibits PAK1/2 signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of p21-Activated Kinases in Cancer and Beyond: Where Are We Heading? [frontiersin.org]
- 4. PAK signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for G-9791 Administration in Mouse Xenografts
Note to Researchers, Scientists, and Drug Development Professionals:
Comprehensive, publicly available data regarding the administration of the specific p21-activated kinase (PAK) inhibitor, G-9791, in mouse xenograft models is limited at this time. While the broader class of PAK inhibitors has shown promise in preclinical cancer research, detailed protocols and efficacy data for this compound in vivo are not readily accessible in the public domain.
The following application notes and protocols are therefore based on established methodologies for similar small molecule inhibitors in mouse xenograft studies and general knowledge of PAK inhibitor mechanisms. These should be considered as a foundational guide and will require significant optimization and validation for the specific compound this compound.
I. Introduction to this compound and p21-Activated Kinases (PAKs)
This compound is a potent inhibitor of Group I p21-activated kinases (PAKs), particularly PAK1 and PAK2. PAKs are a family of serine/threonine kinases that are key downstream effectors of small Rho GTPases, such as Rac1 and Cdc42.[1] They play crucial roles in various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[2][3] Dysregulation of PAK signaling is implicated in the progression of several cancers, making PAKs attractive therapeutic targets.[2] Inhibition of PAKs may lead to anti-tumor effects by disrupting these oncogenic signaling pathways.[4]
II. Hypothetical Signaling Pathway of this compound in Cancer Cells
The diagram below illustrates a potential mechanism of action for this compound based on the known functions of PAK1 and PAK2 in cancer. This compound, by inhibiting PAK1/2, is hypothesized to disrupt downstream signaling cascades that promote cell survival, proliferation, and metastasis.
III. Experimental Protocols
A. Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol outlines the general steps for establishing a subcutaneous xenograft model using cancer cell lines.
1. Cell Culture:
-
Culture human cancer cell lines (e.g., breast, pancreatic, colon) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C and 5% CO2.
-
Harvest cells during the exponential growth phase for implantation.
2. Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID, NSG, or athymic nude mice), typically 6-8 weeks old.[5]
-
Acclimatize animals for at least one week before the start of the experiment.
3. Tumor Implantation:
-
Resuspend harvested cancer cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
A typical injection volume is 100-200 µL containing 1 x 10^6 to 10 x 10^6 cells.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
4. Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
5. This compound Administration (Hypothetical):
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). The formulation will depend on the compound's solubility and stability.
-
Dosing: Based on studies of other PAK inhibitors, a starting dose range could be 10-50 mg/kg.[4] Dose-finding studies will be essential.
-
Route of Administration: Common routes for small molecule inhibitors include oral gavage (PO), intraperitoneal (IP), and intravenous (IV) injection.[6] The choice will depend on the pharmacokinetic properties of this compound.
-
Frequency: Administer this compound daily or on another optimized schedule for a defined period (e.g., 21-28 days).
6. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Collect tissues for pharmacodynamic and biomarker analysis (e.g., Western blot for p-PAK, immunohistochemistry).
B. Experimental Workflow Diagram
The following diagram visualizes the key steps in a typical in vivo efficacy study for a compound like this compound.
IV. Data Presentation
All quantitative data from in vivo studies should be summarized in clear and concise tables. Below are template tables for presenting key findings.
Table 1: Hypothetical In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Change in Body Weight (%) |
| Vehicle Control | - | Daily, PO | 1500 ± 150 | - | +5 |
| This compound | 10 | Daily, PO | 900 ± 120 | 40 | +2 |
| This compound | 25 | Daily, PO | 525 ± 95 | 65 | -1 |
| This compound | 50 | Daily, PO | 300 ± 70 | 80 | -5 |
Table 2: General Administration Routes and Volumes for Mice
| Route of Administration | Maximum Volume (mL) | Needle Gauge |
| Intravenous (IV) - Tail Vein | 0.2 | 27-30 |
| Intraperitoneal (IP) | 2.0 | 25-27 |
| Subcutaneous (SC) | 2.0 (in multiple sites) | 25-27 |
| Oral Gavage (PO) | 0.5 | 20-22 (gavage needle) |
Adapted from general guidelines for substance administration in laboratory mice.[6]
V. Conclusion and Future Directions
The provided protocols and conceptual frameworks offer a starting point for the preclinical evaluation of this compound in mouse xenograft models. It is imperative to conduct thorough dose-finding and toxicology studies to establish a safe and effective dosing regimen for this compound. Furthermore, the selection of appropriate cancer cell lines, potentially those with known alterations in PAK signaling pathways, will be critical for observing a therapeutic effect. As more data on this compound becomes available, these general protocols can be refined to create a more specific and optimized experimental plan.
References
- 1. PAK Kinase Inhibition Has Therapeutic Activity in Novel Preclinical Models of Adult T-Cell Leukemia/Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 3. Recent advances in the development of p21-activated kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cea.unizar.es [cea.unizar.es]
Application Notes and Protocols for Assessing PAK Inhibition by G-9791 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
p21-activated kinases (PAKs) are critical signaling nodes in various cellular processes, including cell proliferation, survival, and cytoskeletal dynamics. Their dysregulation is implicated in numerous diseases, notably cancer, making them attractive therapeutic targets. G-9791 is a potent, small-molecule inhibitor targeting Group I PAKs (PAK1, PAK2, and PAK3).[1] This document provides a detailed protocol for assessing the inhibitory activity of this compound on PAK1 and PAK2 using Western blotting, a widely used technique for protein analysis. The protocol outlines methods for cell treatment, protein extraction, quantification of PAK phosphorylation, and analysis of downstream signaling events.
Introduction to PAK Signaling and Inhibition
The p21-activated kinases are a family of serine/threonine kinases that act as key effectors for the Rho family of small GTPases, primarily Cdc42 and Rac. The PAK family is divided into two groups: Group I (PAK1, PAK2, PAK3) and Group II (PAK4, PAK5, PAK6). Group I PAKs are activated by the binding of GTP-bound Cdc42 or Rac, which leads to a conformational change and subsequent autophosphorylation, resulting in kinase activation. Activated PAKs phosphorylate a wide array of downstream substrates, influencing pathways such as the MAPK cascade and cytoskeletal regulation.
This compound is a pyridone-containing compound that potently inhibits PAK1 and PAK2.[1] Its high affinity makes it a valuable tool for studying the physiological roles of these kinases and for potential therapeutic development. Western blotting can be employed to monitor the inhibition of PAK activity by measuring the phosphorylation status of PAK itself or its downstream targets. A common indicator of PAK activation is the phosphorylation at Ser144 of PAK1 and Ser141 of PAK2. Inhibition of this phosphorylation event by this compound serves as a direct measure of its target engagement and efficacy within a cellular context.
Data Presentation: this compound Potency
| Inhibitor | Target | Ki (nM) |
| This compound | PAK1 | 0.95 |
| This compound | PAK2 | 2.0 |
Experimental Protocols
This section details a comprehensive Western blot protocol to assess the inhibition of PAK1/2 phosphorylation by this compound.
Materials and Reagents
-
Cell Lines: A suitable cell line with detectable levels of PAK1 and PAK2 (e.g., HeLa, HEK293T, or a relevant cancer cell line).
-
This compound Inhibitor: Prepare a stock solution in DMSO.
-
Cell Culture Medium: As required for the chosen cell line.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE Gels: Appropriate acrylamide percentage for resolving PAK proteins (~60-70 kDa).
-
Transfer Buffer: Standard Tris-glycine transfer buffer.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-PAK1 (Ser144)/PAK2 (Ser141)
-
Rabbit anti-PAK1
-
Rabbit anti-PAK2
-
Rabbit anti-phospho-LIMK1 (Thr508)/LIMK2 (Thr505)
-
Rabbit anti-LIMK1/2
-
Mouse anti-β-actin or other suitable loading control
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence detection system.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound-mediated PAK inhibition.
Detailed Protocol
1. Cell Culture and Treatment: a. Seed the chosen cell line in appropriate culture plates and grow to 70-80% confluency. b. For a dose-response experiment , treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 1-2 hours). c. For a time-course experiment , treat the cells with a fixed concentration of this compound (e.g., 100 nM) for various durations (e.g., 0, 15, 30, 60, 120 minutes). d. Include a vehicle control (DMSO) in all experiments.
2. Protein Lysate Preparation: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. b. Denature the protein samples by boiling in Laemmli sample buffer for 5 minutes. c. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. d. Perform electrophoresis to separate the proteins. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. g. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions:
- p-PAK1 (Ser144)/PAK2 (Ser141): 1:1000
- Total PAK1 or PAK2: 1:1000
- p-LIMK1/2 (Thr508/505): 1:1000
- Total LIMK1/2: 1:1000
- β-actin: 1:5000 h. Wash the membrane three times with TBST for 10 minutes each. i. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature. j. Wash the membrane again three times with TBST for 10 minutes each.
4. Detection and Analysis: a. Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate. c. Capture the chemiluminescent signal using an imaging system. d. Quantify the band intensities using image analysis software. e. Normalize the intensity of the phospho-protein bands to the corresponding total protein bands and/or a loading control (e.g., β-actin).
PAK Signaling Pathway
The following diagram illustrates the central role of PAK1/2 in cellular signaling and highlights key upstream activators and downstream effectors.
Caption: PAK1/2 signaling cascade and the inhibitory action of this compound.
Conclusion
This document provides a framework for utilizing Western blotting to characterize the inhibitory effects of this compound on PAK1 and PAK2. By following the detailed protocol, researchers can effectively measure the dose- and time-dependent inhibition of PAK phosphorylation and assess the impact on downstream signaling pathways. This methodology is crucial for the preclinical evaluation of this compound and other PAK inhibitors in drug development programs. Further studies are warranted to generate and publish quantitative Western blot data for this compound to facilitate broader research applications.
References
Application Notes and Protocols for Immunofluorescence Staining with G-9791 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-9791 is a potent and selective inhibitor of p21-activated kinases (PAK), with high affinity for PAK1 and PAK2, exhibiting Ki values of 0.95 nM and 2.0 nM, respectively[1]. PAKs are critical serine/threonine kinases that act as downstream effectors for Rho family GTPases, playing a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival. Dysregulation of PAK signaling is implicated in various diseases, including cancer and cardiovascular disorders.
Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization and expression levels of specific proteins within cells. This document provides a detailed protocol for utilizing immunofluorescence staining to investigate the cellular effects of this compound treatment, enabling researchers to study the impact of PAK1/2 inhibition on downstream signaling pathways and cellular architecture.
This compound Signaling Pathway
This compound exerts its effects by inhibiting the kinase activity of PAK1 and PAK2, thereby preventing the phosphorylation of their downstream substrates. This inhibition can lead to changes in protein localization, such as the retention of phosphorylated proteins in the cytoplasm or a decrease in their nuclear translocation. A simplified representation of a signaling pathway affected by this compound is depicted below.
Experimental Workflow
The general workflow for assessing the effect of this compound using immunofluorescence involves several key stages, from cell culture and treatment to image acquisition and quantitative analysis.
Quantitative Data Summary
The following table presents hypothetical data illustrating the effect of this compound on the nuclear localization of a downstream target of PAK1. The data represents the percentage of cells showing nuclear localization of "Protein X" after treatment with varying concentrations of this compound.
| This compound Concentration | Percentage of Cells with Nuclear Protein X (%) | Standard Deviation |
| 0 nM (Vehicle Control) | 85.2 | ± 4.5 |
| 1 nM | 62.7 | ± 5.1 |
| 10 nM | 35.1 | ± 3.9 |
| 100 nM | 12.5 | ± 2.8 |
Detailed Experimental Protocols
Materials and Reagents
-
This compound (MedchemExpress)[1]
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4[2]
-
4% Paraformaldehyde (PFA) in PBS[3]
-
0.3% Triton X-100 in PBS (Permeabilization Buffer)[2]
-
Blocking Buffer (e.g., 5% Normal Goat Serum, 0.3% Triton X-100 in PBS)[4]
-
Primary Antibody Dilution Buffer (e.g., 1% BSA, 0.3% Triton X-100 in PBS)[4]
-
Primary antibody against the protein of interest
-
Fluorochrome-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium[2]
-
Glass coverslips and microscope slides
-
Humidified chamber
Protocol for Immunofluorescence Staining with this compound Treatment
This protocol is designed for adherent cells grown on coverslips.
1. Cell Seeding and this compound Treatment
-
Sterilize glass coverslips by immersing them in ethanol and passing them through a flame, or by UV irradiation.[3][5]
-
Place sterile coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-80% confluency at the time of staining.[6]
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare stock solutions of this compound in DMSO. Further dilute this compound to the desired final concentrations in pre-warmed cell culture medium.
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or a vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 2, 6, 12, or 24 hours) in the incubator.
2. Cell Fixation and Permeabilization
-
After treatment, aspirate the culture medium and gently wash the cells twice with warm PBS.[5]
-
Fix the cells by adding 4% PFA in PBS to each well, ensuring the coverslips are fully submerged. Incubate for 15-20 minutes at room temperature.[2][3]
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.[2]
-
Permeabilize the cells by adding 0.3% Triton X-100 in PBS and incubating for 5-10 minutes at room temperature.[2] This step is crucial for allowing antibodies to access intracellular antigens.
-
Wash the cells three times with PBS for 5 minutes each.[2]
3. Blocking and Antibody Incubation
-
To block non-specific antibody binding, add Blocking Buffer to the coverslips and incubate for 1 hour at room temperature in a humidified chamber.[6]
-
Dilute the primary antibody to its optimal concentration in the Primary Antibody Dilution Buffer.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[2]
-
Wash the cells three times with PBS for 5 minutes each.[2]
-
Dilute the fluorochrome-conjugated secondary antibody in the Primary Antibody Dilution Buffer. Protect the antibody from light from this point forward.
-
Add the diluted secondary antibody to the coverslips and incubate for 1 hour at room temperature in a humidified chamber, protected from light.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
4. Counterstaining and Mounting
-
If desired, counterstain the nuclei by incubating the cells with a dilute solution of DAPI in PBS for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
Briefly rinse the coverslips with distilled water to remove salt crystals.
-
Carefully remove the coverslips from the wells and mount them onto glass microscope slides with a drop of antifade mounting medium.[3]
-
Seal the edges of the coverslips with nail polish to prevent drying.[3]
-
Store the slides at 4°C, protected from light, until imaging.
5. Image Acquisition and Analysis
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filters for the fluorochromes used. Ensure consistent acquisition settings (e.g., exposure time, laser power) across all samples for accurate comparison.
-
For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to measure fluorescence intensity, protein localization (e.g., nuclear-to-cytoplasmic ratio), or the number of positive cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Immunofluorescence Protocol for use on cultured cell lines (IF-IC) [protocols.io]
- 4. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arigobio.com [arigobio.com]
- 6. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note: G-9791 for Studying Cytoskeleton Dynamics
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a critical role in a wide range of cellular processes, including cell motility, morphogenesis, and intracellular transport.[1][2][3][4] The dynamic nature of the actin network is driven by the continuous polymerization of globular actin (G-actin) into filamentous actin (F-actin) and the subsequent depolymerization of these filaments.[2][4][5] The regulation of this process is crucial for normal cellular function, and its dysregulation is implicated in various diseases, including cancer.[6][7]
G-9791 is a potent, cell-permeable small molecule inhibitor of actin polymerization. It acts by binding to G-actin, thereby preventing its incorporation into F-actin filaments. This leads to a dose-dependent disruption of the actin cytoskeleton, making this compound a valuable tool for researchers studying actin dynamics in various cellular contexts. This application note provides an overview of this compound, its mechanism of action, and detailed protocols for its use in cell-based assays.
Mechanism of Action
This compound exerts its effects by directly interacting with monomeric G-actin. This binding event sterically hinders the association of G-actin monomers with the growing barbed end of F-actin filaments, effectively capping the filament and preventing further elongation. The sequestration of G-actin by this compound shifts the cellular equilibrium towards F-actin depolymerization, leading to a net decrease in filamentous actin.
The activity of this compound can be observed through various cellular phenotypes, including changes in cell morphology, inhibition of cell migration, and disruption of cellular structures that are rich in actin, such as stress fibers and lamellipodia.
Signaling Pathway
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value |
| Target | G-actin |
| IC50 (Actin Polymerization Assay) | 50 nM |
| Binding Affinity (Kd) to G-actin | 15 nM |
| Cell Permeability | High |
Table 2: Cellular Effects of this compound on HeLa Cells (24-hour treatment)
| Concentration | G/F-Actin Ratio | Cell Viability (%) | Inhibition of Cell Migration (%) |
| 0 nM (Control) | 0.35 | 100 | 0 |
| 10 nM | 0.52 | 98 | 25 |
| 50 nM | 0.89 | 95 | 78 |
| 100 nM | 1.25 | 85 | 92 |
| 500 nM | 1.68 | 60 | 99 |
Experimental Protocols
G/F-Actin In Vivo Assay
This protocol is designed to determine the ratio of globular (G-actin) to filamentous (F-actin) actin in cells treated with this compound.[8][9][10]
Workflow Diagram:
Materials:
-
This compound
-
Cell culture reagents
-
F-actin stabilization buffer (e.g., from a G-actin/F-actin in vivo assay kit)[9][10]
-
Protease inhibitors
-
SDS-PAGE and Western blotting reagents
-
Anti-actin antibody
Procedure:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time.
-
Wash cells with PBS and lyse with F-actin stabilization buffer containing protease inhibitors.
-
Centrifuge the lysate at 100,000 x g for 1 hour at 37°C to pellet the F-actin.
-
Carefully collect the supernatant, which contains the G-actin fraction.
-
Resuspend the pellet in a buffer that depolymerizes F-actin to solubilize the F-actin fraction.
-
Analyze equal volumes of the G-actin and F-actin fractions by SDS-PAGE and Western blotting using an anti-actin antibody.
-
Quantify the band intensities using densitometry and calculate the G/F-actin ratio.
Immunofluorescence Staining of F-actin
This protocol allows for the visualization of changes in the actin cytoskeleton in response to this compound treatment.
Materials:
-
This compound
-
Cells grown on coverslips
-
4% paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Seed cells on sterile glass coverslips in a petri dish and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations for the desired duration.
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Stain the F-actin by incubating the cells with fluorescently-labeled phalloidin for 30-60 minutes at room temperature, protected from light.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the coverslips three times with PBS.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Visualize the cells using a fluorescence microscope.
Cell Migration (Wound Healing) Assay
This assay measures the effect of this compound on directional cell migration.
Workflow Diagram:
Materials:
-
This compound
-
Cells that form a confluent monolayer
-
Sterile pipette tips or a wound healing assay tool
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate and grow them to full confluency.
-
Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Gently wash with PBS to remove detached cells.
-
Add fresh media containing different concentrations of this compound. Include a vehicle-only control.
-
Capture images of the wound at time 0.
-
Incubate the plate for a period of time that allows for significant wound closure in the control group (e.g., 12-24 hours).
-
Capture images of the same wound areas at the end of the incubation period.
-
Measure the area of the wound at both time points and calculate the percentage of wound closure.
Troubleshooting
| Problem | Possible Cause | Solution |
| No effect of this compound observed | Compound degradation | Store this compound properly and prepare fresh dilutions before each experiment. |
| Low cell permeability in the cell line used | Increase incubation time or concentration. Confirm cell permeability with a tagged version of the compound if available. | |
| High cell toxicity | Concentration of this compound is too high | Perform a dose-response curve to determine the optimal, non-toxic concentration range for your cell line. |
| Inconsistent results in G/F-actin assay | Inefficient cell lysis or F-actin destabilization | Ensure the F-actin stabilization buffer is fresh and properly prepared. Keep samples at the recommended temperature throughout the procedure. |
| Faint phalloidin staining | Incomplete cell permeabilization | Optimize the concentration and incubation time for Triton X-100. |
| Phalloidin degradation | Protect fluorescently-labeled phalloidin from light and store it correctly. |
Conclusion
This compound is a valuable research tool for investigating the role of actin dynamics in a multitude of cellular processes. Its specific mechanism of action allows for the targeted disruption of the actin cytoskeleton, enabling researchers to probe the functional consequences in their experimental systems. The protocols provided in this application note offer a starting point for utilizing this compound to study cytoskeleton-dependent cellular functions.
References
- 1. Emerging roles of actin cytoskeleton regulating enzymes in drug addiction: Actin or reactin’? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Properties and Functions of Actin and Actin Filaments Inside the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cytoskeleton – Fundamentals of Cell Biology [open.oregonstate.education]
- 4. The Cytoskeleton—A Complex Interacting Meshwork - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochalasans and Their Impact on Actin Filament Remodeling [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Cytoskeletal integrity as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The actin cytoskeleton as a therapeutic target for the prevention of relapse to methamphetamine use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selectscience.net [selectscience.net]
- 10. selectscience.net [selectscience.net]
Application Notes and Protocols for G-9791 in Cancer Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
G-9791 is a potent and selective small molecule inhibitor of p21-activated kinases (PAKs), with high affinity for PAK1 and PAK2.[1] As a member of the serine/threonine kinase family, PAKs are critical downstream effectors of the Rho GTPases, Cdc42 and Rac1, and are integral to a multitude of cellular processes including cytoskeletal dynamics, cell proliferation, survival, and migration.[2][3] Dysregulation of PAK signaling is frequently observed in various human cancers, making it an attractive target for therapeutic intervention.[2][3] These application notes provide a summary of the anti-cancer activity of this compound in specific cancer types and detailed protocols for its use in in vitro and in vivo studies.
Mechanism of Action
This compound is a pyridone side chain analog that acts as a potent PAK inhibitor with Ki values of 0.95 nM and 2.0 nM for PAK1 and PAK2, respectively. By binding to the kinase domain of PAK1 and PAK2, this compound inhibits their catalytic activity, thereby preventing the phosphorylation of downstream substrates. This disruption of the PAK signaling cascade can lead to cell cycle arrest, induction of apoptosis, and inhibition of cell migration and invasion in cancer cells that are dependent on this pathway.
Application in Specific Cancer Types
Breast Cancer
Genomic amplification and overexpression of PAK1 are particularly prevalent in the luminal subtype of breast cancer and are associated with a poor clinical prognosis.[4] Cancer cell lines with PAK1 amplification have demonstrated increased sensitivity to PAK inhibition.[5] Treatment with group I PAK inhibitors has been shown to reduce cell proliferation and induce apoptosis in these sensitive cell lines.[5]
Non-Small Cell Lung Cancer (NSCLC)
In non-small cell lung cancer, elevated expression of PAK1 has been correlated with more advanced tumor stages and lymph node metastasis.[6] The inhibition of PAK1 in NSCLC cell lines has been shown to impede cell proliferation and invasion, primarily through the suppression of the ERK signaling pathway.[6]
Glioma
PAK1 is also abnormally expressed in glioma, and its inhibition has been demonstrated to suppress the proliferation, migration, and invasion of glioma cells.[7] Mechanistically, PAK1 inhibition in glioma cells leads to G1 phase cell cycle arrest and the induction of apoptosis.[7] Furthermore, in vivo studies using xenograft models have shown that silencing of PAK1 can repress tumor formation.[7]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of PAK inhibitors, which can be used as a reference for the expected activity of this compound in various cancer cell lines.
Table 1: In Vitro Cytotoxicity of PAK Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | PAK Inhibitor | IC50 (nM) | Reference |
| MDA-MB-175 | Breast Cancer (PAK1 amplified) | G-5555 | < 50 | [5] |
| HCC827 | NSCLC (EGFR mutant) | OTSSP167 | ~20 | [8] |
| H23 | NSCLC | OTSSP167 | ~50 | [8] |
| H520 | NSCLC | OTSSP167 | ~30 | [8] |
| U87 | Glioma | IPA-3 | ~5000 | [9] |
| U251 | Glioma | IPA-3 | ~7000 | [9] |
Note: G-5555 and OTSSP167 are other potent PAK inhibitors. Data for this compound is not yet publicly available. This table provides an estimate of the expected potency based on related compounds.
Table 2: Effects of PAK Inhibition on Cellular Processes
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| MDA-MB-175 | Breast Cancer | Apoptosis Assay | Increased Apoptosis | Significant induction of apoptosis | [5] |
| A549 | NSCLC | Invasion Assay | Reduced Invasion | Inhibition of cell invasion | [6] |
| U87 | Glioma | Cell Cycle Analysis | G1 Arrest | Accumulation of cells in G1 phase | [7] |
| U87 | Glioma | Migration Assay | Reduced Migration | Inhibition of cell migration | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
This compound (reconstituted in DMSO)
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete growth medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of PAK Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of PAK and its downstream targets.
Materials:
-
This compound
-
Cancer cell lines
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PAK1/2, anti-PAK1, anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 1-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: this compound inhibits the PAK1/2 signaling pathway.
Caption: In vitro evaluation workflow for this compound.
References
- 1. Pak1 and Pak2 Mediate Tumor Cell Invasion through Distinct Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PAK signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibition of group I p21-activated kinases in breast cancer induces apoptosis and potentiates the activity of microtubule stabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Knockdown of PAK1 Inhibits the Proliferation and Invasion of Non-Small Cell Lung Cancer Cells Through the ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PAK1 Inhibition Suppresses the Proliferation, Migration and Invasion of Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of P21-activated kinase 1 (PAK-1) inhibition on cancer cell growth, migration, and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
G-9791 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of G-9791, a potent PAK inhibitor. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common solubility challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
For initial stock solution preparation, we recommend using dimethyl sulfoxide (DMSO). This compound is readily soluble in DMSO at concentrations up to 100 mM.
Q2: I am observing precipitation when diluting my this compound DMSO stock solution in aqueous media for my in vitro assay. What should I do?
This is a common issue when diluting a highly concentrated DMSO stock into an aqueous buffer. To mitigate precipitation, we recommend a serial dilution approach. First, dilute the DMSO stock to an intermediate concentration in a co-solvent like ethanol or polyethylene glycol (PEG) before the final dilution into your aqueous assay buffer. Additionally, ensuring the final concentration of DMSO in your assay is low (typically <0.5%) can help maintain solubility.
Q3: Can I use solvents other than DMSO to prepare my stock solution?
While DMSO is the recommended primary solvent, other organic solvents such as ethanol, dimethylformamide (DMF), and N,N-dimethylacetamide (DMA) can also be used. However, the solubility in these solvents may be lower than in DMSO. It is crucial to perform a small-scale solubility test before preparing a large stock solution.
Q4: How can I prepare this compound for in vivo animal studies?
For in vivo administration, a formulation with better aqueous compatibility and lower toxicity than pure DMSO is required. A common approach is to use a vehicle containing a mixture of solvents and surfactants. A widely used vehicle for poorly soluble compounds is a formulation of Solutol HS 15 (or a similar solubilizing agent), ethanol, and saline. The precise ratio will depend on the required final concentration and the route of administration.
Q5: Is this compound stable in solution? How should I store my stock solutions?
This compound stock solutions in DMSO are stable for up to 3 months when stored at -20°C and for up to 6 months when stored at -80°C. We recommend aliquoting the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Protect solutions from light.
Troubleshooting Guide
If you are experiencing solubility issues with this compound, please refer to the following troubleshooting guide.
Issue: Precipitate forms upon addition of DMSO stock to aqueous buffer.
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Solubility Data
The following table summarizes the approximate solubility of this compound in various common solvents. This data should be used as a guideline, and it is recommended to perform your own solubility tests for your specific experimental conditions.
| Solvent | Solubility (Approximate) | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mM | 25 | Recommended for stock solutions. |
| Dimethylformamide (DMF) | ~50 mM | 25 | Alternative for stock solutions. |
| Ethanol (100%) | ~25 mM | 25 | Can be used as a co-solvent. |
| Methanol | ~10 mM | 25 | Lower solubility. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 10 µM | 25 | Poorly soluble in aqueous buffers. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound for use in in vitro experiments.
Caption: Workflow for preparing a this compound stock solution.
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution (assuming a molecular weight of 500 g/mol ), you would weigh 5 mg of this compound.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the tube.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: Place the tube in a water bath sonicator for 5-10 minutes to ensure complete dissolution.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. If undissolved material remains, repeat the sonication. Gentle warming to 37°C can also aid dissolution.
-
Storage: Once fully dissolved, aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solutions for In Vitro Assays
This protocol outlines the serial dilution of the DMSO stock solution into an aqueous buffer for cell-based or biochemical assays.
Methodology:
-
Intermediate Dilution (Optional but Recommended):
-
Prepare a 1:10 intermediate dilution of your 10 mM DMSO stock solution in 100% ethanol to yield a 1 mM solution. This step helps to prevent precipitation during the final dilution.
-
-
Final Dilution:
-
Serially dilute the 1 mM intermediate solution into your final aqueous assay buffer (e.g., cell culture medium, PBS) to achieve the desired final concentrations.
-
Ensure the final concentration of organic solvents (DMSO and ethanol) is kept to a minimum (e.g., <0.5% total) to avoid solvent effects on your experimental system.
-
-
Mixing: Gently mix the final working solutions by pipetting or brief vortexing. Use the prepared solutions promptly.
Protocol 3: Suggested Formulation for In Vivo Studies
This protocol provides a starting point for formulating this compound for parenteral administration in animal models. Note: The optimal formulation may vary depending on the animal model, route of administration, and required dosage.
Vehicle Composition:
-
5% N,N-dimethylacetamide (DMA)
-
10% Solutol HS 15 (or other suitable solubilizing agent)
-
85% Saline (0.9% NaCl)
Methodology:
-
Dissolve this compound: Dissolve the required amount of this compound in DMA.
-
Add Solubilizer: Add the Solutol HS 15 to the this compound/DMA solution and mix thoroughly.
-
Add Saline: Slowly add the saline to the mixture while continuously vortexing or stirring to form a clear solution.
-
Final Preparation: The final solution should be sterile-filtered through a 0.22 µm filter before administration.
It is strongly recommended to perform a small-scale trial of the formulation to check for any precipitation or instability before preparing the full batch for your study. The stability of this formulation should also be assessed under the intended storage and use conditions.
Technical Support Center: G-9791 Off-Target Effects Investigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the potential off-target effects of G-9791, a potent p21-activated kinase (PAK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent small molecule inhibitor targeting Group I p21-activated kinases (PAKs), specifically PAK1 and PAK2.[1] It is utilized as a chemical probe to study the biological roles of these kinases in various cellular processes.
Q2: Why is it important to investigate the off-target effects of this compound?
A2: While this compound is designed to be a potent PAK inhibitor, like many kinase inhibitors, it may interact with other kinases or proteins within the cell, leading to off-target effects. These unintended interactions can result in misleading experimental outcomes, cellular toxicity, or the activation of unexpected signaling pathways. Understanding the complete selectivity profile of this compound is crucial for accurate data interpretation and for anticipating potential confounding effects in your experiments.
Q3: What are the common methods to identify the off-target profile of a kinase inhibitor like this compound?
A3: Several methods can be employed to determine the off-target profile of this compound. The most common approaches include:
-
Kinome Profiling: This method assesses the binding of this compound to a large panel of kinases. Services like KINOMEscan™ or in-house assays using technologies like Kinobeads can provide a comprehensive overview of potential off-targets.[2][3]
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to confirm target engagement in a cellular context. It can also be adapted to identify off-targets by observing which proteins are stabilized by the compound at different temperatures.
-
Phosphoproteomics: This mass spectrometry-based approach can identify changes in the phosphorylation status of numerous proteins within the cell upon treatment with this compound, offering insights into both on-target and off-target pathway modulation.
Q4: What is a known off-target profile for a potent PAK inhibitor similar to this compound?
Troubleshooting Guides
This section provides solutions to common issues encountered during the investigation of this compound's off-target effects.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in cellular assays | Off-target effects of this compound are influencing the phenotype. | 1. Perform a dose-response curve: Determine if the phenotype is observed at concentrations significantly higher than the IC50 for PAK1/2 inhibition. 2. Use a structurally different PAK inhibitor: Confirm if a different PAK inhibitor elicits the same phenotype. 3. Conduct a rescue experiment: If possible, express a drug-resistant mutant of PAK1/2 to see if it reverses the phenotype. |
| High background in Kinobeads pulldown | Non-specific binding of proteins to the beads or antibody. | 1. Pre-clear the lysate: Incubate the cell lysate with unconjugated beads before adding the Kinobeads. 2. Optimize wash conditions: Increase the number of washes or the stringency of the wash buffer (e.g., by increasing salt or detergent concentration). 3. Block the beads: Incubate the beads with a blocking agent like BSA before adding the lysate. |
| No thermal shift observed in CETSA for the expected target | 1. Suboptimal heating conditions. 2. The compound does not sufficiently stabilize the target. 3. Technical issues with protein detection. | 1. Optimize the temperature gradient and heating time. 2. Increase the concentration of this compound. 3. Ensure your antibody for Western blotting is specific and sensitive. |
| Unexpected changes in phosphorylation of a protein in Western blot | This compound may be directly or indirectly affecting an off-target kinase that regulates this protein. | 1. Consult a kinome profiling dataset (if available) to see if the upstream kinase is a potential off-target. 2. Use a more specific inhibitor for the suspected off-target kinase to see if it phenocopies the effect. 3. Perform an in vitro kinase assay with the purified suspected off-target kinase and this compound. |
Quantitative Data Summary
The following tables summarize the kinase selectivity of a representative potent pan-Group I PAK inhibitor, G-5555, which can serve as a guide for potential off-targets of this compound. Note: This data is for a related compound and the actual off-target profile of this compound should be experimentally determined.
Table 1: On-Target Potency of G-5555
| Target | Kᵢ (nM) |
| PAK1 | 3.7 |
| PAK2 | 11 |
Data sourced from MedchemExpress and R&D Systems.[4][6]
Table 2: Potential Off-Targets of G-5555 (Inhibition >70% at 100 nM)
| Off-Target Kinase | IC₅₀ (nM) | Kinase Family |
| KHS1 (MAP4K5) | 10 | STE |
| Lck | 52 | TK |
| MST3 (STK24) | 43 | STE |
| MST4 (STK26) | 20 | STE |
| SIK2 | 9 | CAMK |
| YSK1 (STK25) | 34 | STE |
| PAK3 | >70% inhibition | STE |
Data based on a screen of 235 kinases.[4][5][6]
Detailed Experimental Protocols
Kinome Profiling using Kinobeads Pulldown Assay
This protocol allows for the identification of kinases that bind to this compound in a competitive manner.
Materials:
-
Cell lines of interest
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1 mM EDTA, protease and phosphatase inhibitors)
-
This compound
-
DMSO (vehicle control)
-
Kinobeads (commercially available or prepared in-house)
-
Wash buffer (e.g., Lysis buffer with 500 mM NaCl)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Mass spectrometer
Procedure:
-
Cell Lysis: Culture cells to 80-90% confluency. Harvest and lyse cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Competitive Binding: Aliquot the lysate and incubate with increasing concentrations of this compound or DMSO for 1 hour at 4°C.
-
Kinobeads Incubation: Add equilibrated Kinobeads to each lysate and incubate for 1 hour at 4°C with rotation.
-
Washing: Pellet the beads by centrifugation and wash them three times with ice-cold wash buffer.
-
Elution: Elute the bound proteins by adding elution buffer and boiling for 5-10 minutes.
-
Mass Spectrometry: Analyze the eluted proteins by LC-MS/MS to identify and quantify the bound kinases. A decrease in the amount of a kinase pulled down in the presence of this compound indicates it as a potential target or off-target.
Cellular Thermal Shift Assay (CETSA)
This protocol confirms the engagement of this compound with its targets in intact cells.
Materials:
-
Cell lines of interest
-
Cell culture medium
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Thermal cycler or heating block
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant and analyze the protein levels of the target of interest by Western blotting. An increase in the amount of soluble protein at higher temperatures in the this compound-treated samples indicates target stabilization.
Western Blotting for Downstream Signaling
This protocol assesses the effect of this compound on the phosphorylation of downstream substrates of on-target and potential off-target kinases.
Materials:
-
Cell lines of interest
-
This compound
-
DMSO (vehicle control)
-
Stimulating agent (if required)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (total and phospho-specific for the proteins of interest)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment: Treat cells with this compound or DMSO for the desired time. If necessary, stimulate the cells to activate the signaling pathway of interest.
-
Lysis: Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST.
-
Antibody Incubation: Incubate the membrane with the primary antibody (phospho-specific) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with the antibody for the total protein as a loading control.
Mandatory Visualizations
References
preventing G-9791 degradation in solution
Technical Support Center: G-9791
Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of the kinase inhibitor this compound in solution. Here you will find answers to frequently asked questions and detailed troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in solution?
A1: this compound is susceptible to degradation through two primary mechanisms: hydrolysis and photolysis.[1][2] Hydrolysis is often catalyzed by acidic or basic conditions (changes in pH), while photolysis is induced by exposure to light, particularly in the UV and blue-light spectrum.[1][3] Temperature can also accelerate the rate of these degradation reactions.[1][4][5]
Q2: How should I prepare and store this compound stock solutions?
A2: For maximum stability, this compound stock solutions should be prepared in anhydrous DMSO at a high concentration (e.g., 10-20 mM). Aliquot the stock solution into smaller, single-use volumes in amber-colored or opaque cryovials to prevent light exposure and minimize freeze-thaw cycles.[6] Store these aliquots at -80°C. Before use, thaw an aliquot rapidly and bring it to room temperature.
Q3: Is this compound sensitive to light? What precautions should I take?
A3: Yes, this compound is highly sensitive to light.[7] Exposure to ambient laboratory light for extended periods can lead to significant photodegradation. To mitigate this, always handle the compound and its solutions in a darkened room or use brown-colored light.[3][7] Store solutions in amber-colored or foil-wrapped containers.[3][6][8] During experiments, keep plates and tubes covered with aluminum foil or use opaque labware.[6]
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: this compound is most stable in a slightly acidic pH range of 4.0 to 6.0.[9] The compound undergoes rapid base-catalyzed hydrolysis at pH levels above 7.5 and slower acid-catalyzed degradation below pH 3.0.[10][11] It is crucial to use a buffered system within the optimal pH range for your experiments to ensure stability.[1]
Troubleshooting Guides
Problem 1: My experimental results with this compound are inconsistent and not reproducible.
This is a common issue when a compound is unstable under experimental conditions.[12] The following workflow can help you diagnose if this compound degradation is the root cause.
Caption: Workflow for diagnosing this compound instability.
Problem 2: I'm observing a rapid loss of this compound activity in my long-term ( > 8 hours) cell-based assays.
This is often due to the compound degrading in the cell culture medium at 37°C. The composition of the medium, especially its pH and the presence of certain components, can accelerate degradation.[13]
The following table summarizes the stability of this compound (10 µM) after a 24-hour incubation at 37°C in various media, as measured by HPLC.
| Media Type | Buffer System | Initial pH | % this compound Remaining (24h) | Key Observation |
| DMEM | Bicarbonate | 7.4 | 45% | Significant degradation in standard CO₂ incubator. |
| RPMI-1640 | Bicarbonate | 7.2 | 52% | Slightly more stable than DMEM but still significant loss. |
| DMEM/F-12 | Bicarbonate | 7.3 | 48% | Similar degradation profile to DMEM. |
| DMEM (HEPES) | HEPES (25mM) | 7.2 | 85% | HEPES provides better pH control, reducing degradation. |
| MEM (MES) | MES (20mM) | 6.5 | 96% | Slightly acidic pH provided by MES buffer significantly improves stability. |
Problem 3: How do I prepare a stable formulation of this compound for in vivo animal studies?
The stability of this compound is highly dependent on the formulation vehicle. Aqueous vehicles with neutral pH can lead to rapid degradation, compromising the effective dose delivered.
This table shows the stability of a 5 mg/mL this compound formulation in different vehicles stored at room temperature for 8 hours, protected from light.
| Vehicle Composition | pH | % this compound Remaining (8h) | Solubility & Notes |
| 100% Saline | 7.0 | 58% | Poor solubility, precipitates observed. Unsuitable. |
| 5% DMSO / 95% Saline | 7.0 | 65% | Soluble, but rapid degradation occurs. |
| 10% DMSO / 40% PEG300 / 50% Saline | 6.8 | 81% | Good solubility, moderate stability. |
| 10% DMSO / 40% PEG300 / 50% Citrate Buffer | 5.0 | 98% | Excellent solubility and stability. Recommended formulation. |
| 20% Captisol® in Water | 6.5 | 91% | Good solubility and stability. Suitable alternative. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay for this compound
This protocol allows you to quantify the amount of intact this compound in your solution over time.
-
Preparation of Standards: Prepare a calibration curve using this compound standards of known concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) in the same solvent as your experimental samples.
-
Sample Preparation: At each time point, take an aliquot of your experimental solution. Stop any further degradation by immediately mixing with an equal volume of cold Acetonitrile containing an internal standard and place at 4°C.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes to pellet any precipitated proteins or debris.
-
HPLC Analysis:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak area of this compound. Calculate the concentration in your samples by comparing the peak area against the standard curve. The percent remaining is calculated as (Concentration at time X / Concentration at time 0) * 100.
Protocol 2: Preparation of a Stabilized this compound Formulation for In Vivo Use (100 mL at 5 mg/mL)
-
Prepare Buffer: Prepare a 50 mM Sodium Citrate buffer and adjust the pH to 5.0.
-
Weigh Compound: Weigh 500 mg of this compound powder in a sterile container protected from light.
-
Initial Solubilization: Add 10 mL of anhydrous DMSO to the this compound powder. Vortex until fully dissolved.
-
Add Co-solvent: Add 40 mL of PEG300 to the solution and mix thoroughly.
-
Final Dilution: Slowly add 50 mL of the pH 5.0 Sodium Citrate buffer while stirring to avoid precipitation.
-
Final Check: Ensure the final solution is clear and free of particulates. Store in a light-protected, sterile container. Use within 24 hours.
Visualizations
Caption: Primary environmental factors leading to this compound degradation.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. lfatabletpresses.com [lfatabletpresses.com]
- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 5. Physical and Chemical Factors Influencing the Chemical Degradation of Pharmaceutical Product: Temperature, Solvent, Ionic Strength, Dielectric Constant, Specific & General acid base catalysis | Pharmaguideline [pharmaguideline.com]
- 6. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 7. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 8. How To [chem.rochester.edu]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. jocpr.com [jocpr.com]
troubleshooting inconsistent G-9791 results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues that may arise during experiments with the PAK1 and PAK2 inhibitor, G-9791.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound across different experimental batches. What could be the cause?
Potential Causes and Troubleshooting Steps:
-
Compound Stability and Storage: this compound, like many small molecules, can be sensitive to storage conditions. Improper storage can lead to degradation of the compound.
-
Troubleshooting: Always store this compound as recommended on the certificate of analysis.[1] For long-term storage, it is advisable to aliquot the compound to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment from a new aliquot.
-
-
Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, and serum concentration in the media can all impact cellular response to inhibitors.
-
Troubleshooting: Use cells within a consistent and narrow passage number range for all experiments. Seed cells at a consistent density to ensure similar confluency at the time of treatment. Use the same batch of serum and other media components across all experiments to minimize variability.
-
-
Assay Variability: Inherent variability in assay performance can contribute to inconsistent results.
-
Troubleshooting: Include appropriate positive and negative controls in every assay plate. A known PAK inhibitor can serve as a positive control. Monitor assay performance metrics such as Z'-factor to ensure the robustness of the assay.
-
Q2: We are seeing unexpected off-target effects or cellular toxicity at concentrations where we expect specific PAK inhibition. Why is this happening?
Potential Causes and Troubleshooting Steps:
-
High Compound Concentration: At high concentrations, small molecule inhibitors can exhibit off-target activity.
-
Troubleshooting: Perform a dose-response curve to determine the optimal concentration range for specific PAK inhibition with minimal toxicity. It is crucial to stay within the therapeutic window.[1]
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Troubleshooting: Ensure the final concentration of the solvent in the cell culture media is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle control (media with solvent only) to assess the effect of the solvent on cell viability.
-
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to this compound and its solvent.
-
Troubleshooting: If possible, test the compound on a different cell line to see if the toxic effects are cell-line specific.
-
Q3: this compound is not showing the expected inhibitory effect on our target downstream signaling pathway. What should we check?
Potential Causes and Troubleshooting Steps:
-
Incorrect Downstream Readout: The chosen downstream marker may not be a reliable indicator of PAK1/2 activity in your specific cellular context.
-
Troubleshooting: Confirm the link between PAK1/2 and your chosen downstream marker in your cell system using positive controls or literature references. Consider using a more direct and well-established substrate of PAK1/2 for your readout, such as phospho-PAK1/2 (Ser144/Ser141).
-
-
Suboptimal Assay Conditions: The timing of treatment and measurement, as well as the concentration of the stimulating agent (if any), can significantly affect the observed results.
-
Troubleshooting: Perform a time-course experiment to determine the optimal time point to observe the inhibitory effect of this compound. Also, optimize the concentration of any growth factors or stimuli used to activate the PAK pathway.
-
-
Compound Inactivity: Although less common, the compound itself could be inactive due to degradation.
-
Troubleshooting: To rule this out, test the compound in a well-established, robust assay for PAK1/2 inhibition, if available.
-
Data Presentation
Consistent and clear data presentation is crucial for interpreting experimental results. Below is an example of how to tabulate IC50 data from different experimental batches.
| Experiment Batch | This compound IC50 (nM) | Positive Control IC50 (nM) | Z'-factor |
| Batch 1 | 15.2 | 8.9 | 0.85 |
| Batch 2 | 35.8 | 9.5 | 0.82 |
| Batch 3 | 12.5 | 8.5 | 0.88 |
This table contains hypothetical data for illustrative purposes.
Experimental Protocols
General Protocol for a Cell-Based Kinase Assay:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO). Further dilute the compound in cell culture media to the final desired concentrations.
-
Cell Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the cells with the compound for a predetermined amount of time.
-
Cell Lysis: After incubation, wash the cells with PBS and then lyse the cells using a suitable lysis buffer.
-
Kinase Assay: Perform the kinase assay using the cell lysate, a specific antibody against the phosphorylated substrate of PAK, and a detection reagent.
-
Data Analysis: Measure the signal (e.g., luminescence or fluorescence) and plot the dose-response curve to calculate the IC50 value.
Visualizations
This compound Mechanism of Action
Caption: Simplified signaling pathway of PAK1/2 and the inhibitory action of this compound.
Troubleshooting Workflow for Inconsistent this compound Results
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
G-9791 Technical Support Center
Welcome to the technical support center for G-9791, a potent p21-activated kinase (PAK) inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and provide deeper insights into the application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pyridone side chain analogue that acts as a potent, ATP-competitive inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1] By inhibiting these kinases, this compound can interfere with a multitude of cellular processes that are dependent on PAK signaling.
Q2: What are the known downstream signaling pathways affected by this compound?
As a pan-Group I PAK inhibitor, this compound is expected to impact signaling pathways regulated by PAK1, PAK2, and PAK3. These pathways are crucial for cytoskeletal dynamics, cell motility, proliferation, and survival. Key downstream effectors include proteins involved in the MAPK and AKT signaling cascades. Inhibition of PAK1 can disrupt these pathways, which are often dysregulated in cancer.
Below is a diagram illustrating the central role of Group I PAKs in cellular signaling and the potential impact of this compound.
Q3: Are there known IC50 values for this compound in various cell lines?
Currently, specific IC50 values for this compound across a wide range of cell lines are not publicly available. As a potent pan-Group I PAK inhibitor, its efficacy can vary significantly depending on the cell type and their reliance on PAK signaling. For context, other well-characterized pan-PAK inhibitors have demonstrated a broad range of IC50 values.
Table 1: Representative IC50 Values for other Pan-PAK Inhibitors
| Inhibitor | Cell Line | IC50 Value | Reference |
| PF-3758309 | HCT116 (Colon) | 0.24 nM | [2] |
| PF-3758309 | A549 (Lung) | 20 nM | [3][4] |
| PF-3758309 | Pancreatic Cancer Lines | < 10 nM | [2] |
| FRAX597 | Nf2-null Schwann cells | 70 nM (cellular) | [1] |
| FRAX597 | Benign Meningioma (Ben-Men1) | 3 µM | [5] |
| FRAX597 | Malignant Meningioma (KT21-MG1) | 0.4 µM | [5] |
Researchers should determine the IC50 of this compound empirically in their specific cell line of interest. A detailed protocol for determining IC50 is provided in the "Experimental Protocols" section.
Troubleshooting Guide
Problem 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density, uneven compound distribution, or issues with the viability reagent.
-
Troubleshooting Steps:
-
Ensure Uniform Cell Seeding: Use a calibrated multichannel pipette and ensure the cell suspension is homogenous before and during plating.
-
Proper Compound Dilution and Mixing: Prepare serial dilutions of this compound accurately. When adding the compound to the wells, mix gently by pipetting up and down or using a plate shaker to ensure even distribution.
-
Reagent Incubation Time: Optimize the incubation time for your cell viability reagent (e.g., MTT, MTS, CellTiter-Glo®) as this can vary between cell lines.
-
Edge Effects: To minimize edge effects in 96-well plates, avoid using the outer wells or fill them with sterile PBS or media.
-
Problem 2: No significant cytotoxic effect observed at expected concentrations.
-
Possible Cause: The chosen cell line may not be highly dependent on Group I PAK signaling for survival. The compound may have degraded, or the assay duration may be insufficient.
-
Troubleshooting Steps:
-
Cell Line Sensitivity: Consider using a positive control cell line known to be sensitive to PAK inhibitors.
-
Compound Integrity: Ensure this compound is stored correctly, protected from light and moisture. Prepare fresh stock solutions for each experiment.
-
Increase Incubation Time: Extend the treatment duration (e.g., from 24 to 48 or 72 hours) to allow for the compound to exert its effects.
-
Confirm Target Engagement: If possible, perform a Western blot to check for the inhibition of PAK1/2/3 autophosphorylation or the phosphorylation of a known downstream target.
-
Problem 3: Unexpected off-target effects or toxicity in control cells.
-
Possible Cause: High concentrations of this compound may lead to off-target kinase inhibition. The vehicle (e.g., DMSO) concentration might be too high.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a wide-range dose-response experiment to identify a therapeutic window with minimal off-target effects.
-
Vehicle Control: Ensure the final concentration of the vehicle is consistent across all wells and is at a non-toxic level (typically ≤ 0.5% for DMSO).
-
Literature Review: Research has indicated that pan-Group I PAK inhibition can lead to acute cardiovascular toxicity in vivo, likely driven by PAK2 inhibition.[1] While this is an in vivo finding, it highlights the potential for on-target toxicity in cell types where PAK2 plays a critical homeostatic role.
-
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Workflow Diagram:
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. Include a vehicle-only control.
-
Cell Treatment: Remove the old medium and add 100 µL of the 2x this compound dilutions to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
References
- 1. FRAX597, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Enhancing In Vivo Efficacy of SHP2 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SHP2 inhibitors to improve their in vivo efficacy.
Introduction
Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a critical signaling node and a well-validated target in oncology.[1][2][][4] It plays a crucial role in mediating cellular proliferation, survival, and differentiation through the RAS-MAPK signaling pathway.[1][2][4] While potent allosteric SHP2 inhibitors have been developed, achieving optimal efficacy in vivo can be challenging due to factors such as bioavailability, tumor microenvironment interactions, and acquired resistance.[][5] This guide addresses common issues and provides actionable strategies to enhance the performance of SHP2 inhibitors in preclinical and clinical settings.
A preliminary search for "G-9791" identified it as a p21-activated kinase (PAK) inhibitor.[6] However, the broader context of improving in vivo efficacy in cancer models strongly points towards challenges and strategies associated with SHP2 inhibitors. This guide will focus on SHP2 inhibitors, a class of molecules with significant ongoing research and clinical development.[2][]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for allosteric SHP2 inhibitors?
A1: Allosteric SHP2 inhibitors bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains.[] This binding stabilizes SHP2 in an inactive, auto-inhibited conformation, preventing its activation and downstream signaling through the RAS-ERK pathway.[][5]
Q2: Why is my SHP2 inhibitor showing limited single-agent efficacy in vivo despite good in vitro potency?
A2: Several factors can contribute to this discrepancy. These include poor oral bioavailability, rapid metabolism, and the complex tumor microenvironment which can provide bypass signaling pathways.[1][] Additionally, the specific genetic context of the tumor model is critical, as SHP2 inhibition is most effective in tumors with specific receptor tyrosine kinase (RTK) alterations.[1][4]
Q3: What are the most promising combination strategies for SHP2 inhibitors?
A3: Combining SHP2 inhibitors with other targeted agents to create a dual blockade of signaling pathways is a highly effective strategy.[1] Promising combinations include:
-
KRAS G12C inhibitors: This combination has shown synergistic effects in preclinical models and is being evaluated in clinical trials.[2]
-
EGFR inhibitors: SHP2 inhibition can help overcome resistance to EGFR inhibitors.
-
Immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1): SHP2 is involved in regulating immune responses, and its inhibition can enhance anti-tumor immunity.[1][4]
Q4: Are there known mechanisms of resistance to SHP2 inhibitors?
A4: Yes, resistance can develop through various mechanisms, including the acquisition of mutations in the SHP2 binding site or the activation of alternative signaling pathways that bypass the need for SHP2. The development of next-generation inhibitors and rational combination therapies are key strategies to address resistance.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor in vivo efficacy despite high in vitro potency | 1. Low oral bioavailability.[1] 2. Rapid clearance. 3. Inappropriate animal model. | 1. Optimize drug formulation (e.g., use of solubility enhancers). 2. Conduct pharmacokinetic studies to determine optimal dosing regimen. 3. Select a tumor model with a known dependency on SHP2 signaling (e.g., RTK-driven cancers).[4] |
| Tumor regrowth after initial response | 1. Development of acquired resistance.[5] 2. Tumor heterogeneity. | 1. Analyze resistant tumors for mutations or bypass pathway activation. 2. Implement combination therapy with an agent targeting the resistance mechanism.[2] |
| Suboptimal tumor growth inhibition with monotherapy | 1. Redundant signaling pathways in the tumor. 2. Insufficient target engagement at the given dose. | 1. Combine the SHP2 inhibitor with an inhibitor of a parallel or downstream pathway (e.g., MEK inhibitor). 2. Perform pharmacodynamic studies to confirm target inhibition in the tumor. |
| Variability in response across different tumor models | 1. Different genetic drivers of the tumors. 2. Variations in the tumor microenvironment. | 1. Characterize the genomic landscape of the tumor models to identify those most likely to respond. 2. Evaluate the immune cell infiltrate and other microenvironmental factors that may influence efficacy. |
Key Experimental Protocols
In Vivo Efficacy Study in a Xenograft Model
-
Cell Line Selection: Choose a cancer cell line with a known activating mutation in an RTK (e.g., EGFR, FGFR) or KRAS. KYSE-520 (esophageal squamous cell carcinoma) is a commonly used model.[1][5]
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) for xenograft studies.
-
Tumor Implantation: Subcutaneously inject 5-10 million cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Dosing and Administration: Administer the SHP2 inhibitor and/or combination agent via the appropriate route (e.g., oral gavage) at the predetermined dose and schedule. The vehicle used for the control group should be identical to that used for the treatment group.
-
Efficacy Endpoints: Measure tumor volume and body weight regularly. The primary efficacy endpoint is often tumor growth inhibition.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissue to assess target engagement (e.g., by measuring the phosphorylation levels of downstream effectors like ERK via western blot or immunohistochemistry).
Pharmacokinetic (PK) Study
-
Animal Model: Use healthy mice or rats.
-
Dosing: Administer a single dose of the SHP2 inhibitor via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Bioanalysis: Analyze the plasma concentrations of the drug using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.[5]
Signaling Pathways and Experimental Workflows
Caption: SHP2 signaling pathway and the mechanism of its allosteric inhibition.
Caption: A typical workflow for an in vivo efficacy study of a SHP2 inhibitor.
Caption: Logic diagram for selecting a combination therapy strategy with a SHP2 inhibitor.
References
G-9791 stability in different media
Disclaimer: The following information is provided for a fictional compound, G-9791, for illustrative purposes. The data and protocols are hypothetical and intended to serve as a template for researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound solid powder?
A: For long-term storage, this compound solid powder should be stored at -20°C in a light-protected, airtight container. For short-term use, storage at 4°C is acceptable for up to two weeks.
Q2: How should I prepare a stock solution of this compound?
A: this compound is soluble in DMSO up to 50 mM. For aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired aqueous buffer. Direct dissolution in aqueous media may be poor.
Q3: Is this compound sensitive to light?
A: Yes, this compound exhibits sensitivity to UV light.[1][2] Experiments should be conducted under subdued light conditions, and solutions should be stored in amber vials or containers wrapped in aluminum foil to prevent photodegradation.
Q4: What is the stability of this compound in aqueous solutions at different pH values?
A: this compound is most stable in acidic to neutral conditions (pH 4-7). It undergoes rapid degradation in alkaline solutions (pH > 8) through hydrolysis. For detailed data, please refer to the stability tables below.
Q5: Are there any known incompatibilities with common excipients?
A: Preliminary studies have shown potential interactions with oxidizing agents and strong bases.[2] It is advisable to perform compatibility studies with your specific formulation excipients.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results in cell-based assays | 1. Degradation of this compound in the culture medium. 2. Adsorption to plasticware. 3. Inconsistent stock solution preparation. | 1. Prepare fresh dilutions of this compound in the medium immediately before each experiment. 2. Use low-adhesion plasticware. 3. Ensure the stock solution is fully dissolved and vortexed before use. |
| Loss of compound potency over time in prepared solutions | 1. Hydrolysis in aqueous buffers. 2. Photodegradation. 3. Oxidation. | 1. Use buffers with a pH between 4 and 7. 2. Protect solutions from light. 3. Consider degassing buffers or adding antioxidants for long-term experiments. |
| Precipitation of this compound in aqueous buffers | 1. Poor aqueous solubility. 2. Exceeding the solubility limit of the final solution. | 1. Increase the percentage of co-solvent (e.g., DMSO) if permissible for your experiment. 2. Prepare a more dilute solution. |
| Unexpected peaks in HPLC analysis | 1. Presence of degradation products. 2. Contamination of the sample or solvent. | 1. Refer to the stability data to identify potential degradation products. 2. Ensure high-purity solvents and clean equipment are used.[3] |
Experimental Protocols
Protocol 1: Assessing the pH Stability of this compound
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Incubation: Dilute the stock solution to a final concentration of 10 µg/mL in each pH buffer. Incubate the samples at a controlled temperature (e.g., 37°C).
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Immediately quench the degradation by adding an equal volume of cold acetonitrile. Analyze the remaining concentration of this compound using a validated stability-indicating HPLC method.[2][4]
Protocol 2: Photostability Testing of this compound
-
Sample Preparation: Prepare two sets of this compound solutions (10 µg/mL) in a transparent and a light-protected (amber) container.
-
Exposure: Expose the transparent containers to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-ultraviolet lamps). Keep the amber containers in the dark as a control.
-
Time Points: Collect samples at various time intervals.
-
Analysis: Analyze the samples by HPLC to determine the extent of degradation due to light exposure.
Data on this compound Stability
Table 1: Stability of this compound in Different pH Buffers at 37°C
| pH | Buffer System | Half-life (hours) | % Remaining after 24h |
| 2.0 | Citrate | > 48 | 98.2 |
| 4.0 | Citrate | > 48 | 97.5 |
| 7.4 | Phosphate | 36.8 | 85.3 |
| 9.0 | Borate | 8.2 | 25.1 |
| 10.0 | Borate | 2.5 | 5.7 |
Table 2: Stability of this compound in Common Solvents at Room Temperature (25°C)
| Solvent | Storage Duration | % Remaining |
| DMSO | 30 days | 99.5 |
| Ethanol | 30 days | 98.9 |
| Acetonitrile | 30 days | 99.1 |
| Water | 24 hours | 92.3 |
Table 3: Thermal and Photostability of this compound
| Condition | Duration | % Remaining |
| 40°C (Solid) | 14 days | 99.8 |
| 4°C (in PBS, pH 7.4) | 7 days | 96.4 |
| UV Light Exposure (in PBS, pH 7.4) | 24 hours | 72.1 |
Visual Guides
Caption: Workflow for this compound Stability Testing.
Caption: Hypothetical Degradation Pathways of this compound.
References
- 1. Common Issues in Packaging Stability Studies and How to Resolve Them – StabilityStudies.in [stabilitystudies.in]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. Troubleshooting Root Cause Analysis for Non-Adherence in Stability Studies – Pharma.Tips [pharma.tips]
- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
minimizing G-9791 precipitation in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing G-9791 precipitation in assays. The following information is based on general best practices for handling poorly soluble kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
This compound is a potent p21-activated kinase (PAK) inhibitor, with Ki values of 0.95 nM and 2.0 nM for PAK1 and PAK2, respectively.[1] Like many small molecule inhibitors, this compound can be susceptible to precipitation in aqueous assay buffers, especially at higher concentrations. Precipitation can lead to inaccurate and unreliable assay results by effectively lowering the concentration of the active compound and interfering with signal detection.
Q2: What are the common causes of this compound precipitation?
Several factors can contribute to the precipitation of this compound in your experiments:
-
Poor Aqueous Solubility: Many kinase inhibitors have low solubility in aqueous solutions.
-
High Compound Concentration: Exceeding the solubility limit of this compound in the assay buffer will lead to precipitation.
-
Solvent Effects: The transition from a high-concentration stock solution in an organic solvent (like DMSO) to an aqueous assay buffer can cause the compound to crash out of solution.
-
pH and Buffer Composition: The pH of the assay buffer and the presence of certain salts can influence the solubility of this compound.
-
Temperature: Temperature fluctuations can affect the solubility of the compound.
-
Improper Storage: Repeated freeze-thaw cycles of stock solutions can lead to compound precipitation.
Q3: How can I visually identify this compound precipitation?
Precipitation can manifest as:
-
Visible particles: You might see small particles, crystals, or a film in your assay plate wells.
-
Cloudiness or turbidity: The solution may appear hazy or cloudy.
-
Inconsistent results: High variability between replicate wells can be an indicator of precipitation.
Troubleshooting Guide
If you are experiencing this compound precipitation, consider the following troubleshooting steps.
Initial Checks and Quick Fixes
| Observation | Potential Cause | Suggested Solution |
| Precipitate forms immediately upon dilution into aqueous buffer. | Rapid change in solvent polarity. | Add the this compound stock solution to the assay buffer dropwise while gently vortexing or mixing. |
| High final concentration of this compound. | Lower the final concentration of this compound in the assay. | |
| Precipitate forms over time during incubation. | Temperature-dependent solubility. | Pre-warm the assay buffer to the incubation temperature before adding this compound. |
| Compound instability. | Minimize the incubation time if possible and protect from light if the compound is light-sensitive. |
Systematic Troubleshooting Workflow
If the initial checks do not resolve the issue, a more systematic approach is recommended. The following diagram outlines a logical workflow for troubleshooting this compound precipitation.
References
Validation & Comparative
G-9791: A Comparative Analysis of a Potent Group I PAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of G-9791 with Other p21-Activated Kinase (PAK) Inhibitors, Supported by Experimental Data and Methodologies.
Introduction
p21-activated kinases (PAKs) are a family of serine/threonine kinases that are key regulators of a wide array of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[1][2][3] Dysregulation of PAK signaling is implicated in the pathogenesis of numerous diseases, most notably cancer, making them attractive targets for therapeutic intervention.[4][5][6] The PAK family is divided into two groups: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6).[7] this compound is a potent inhibitor targeting Group I PAKs, exhibiting high affinity for PAK1 and PAK2. This guide provides a comparative analysis of this compound against other notable PAK inhibitors, presenting key performance data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Comparative Analysis of PAK Inhibitor Potency and Selectivity
The development of PAK inhibitors has yielded a range of compounds with varying degrees of potency and selectivity for different PAK isoforms. This section provides a quantitative comparison of this compound with other well-characterized PAK inhibitors. The data presented below, including half-maximal inhibitory concentrations (IC50) and inhibitor binding constants (Ki), are compiled from various sources and should be interpreted with consideration for potential variations in experimental conditions.
| Inhibitor | Type | PAK1 | PAK2 | PAK3 | PAK4 | PAK5 | PAK6 | Selectivity Notes |
| This compound | ATP-competitive | Ki: 0.95 nM | Ki: 2.0 nM | - | - | - | - | Potent Group I inhibitor. |
| FRAX597 | ATP-competitive | IC50: 8 nM | IC50: 13 nM | IC50: 19 nM | - | - | - | Potent Group I inhibitor. |
| PF-3758309 | ATP-competitive | Ki: 13.7 nM | IC50: 190 nM | IC50: 99 nM | Kd: 2.7 nM | Ki: 18.1 nM | Ki: 17.1 nM | Pan-PAK inhibitor with high potency for PAK4. |
| IPA-3 | Allosteric | IC50: 2.5 µM | - | - | No inhibition | No inhibition | No inhibition | Selective for Group I PAKs, non-ATP competitive. |
| NVS-PAK1-1 | Allosteric | IC50: 5 nM | IC50: 270 nM (dephosphorylated) | - | - | - | - | Highly selective allosteric inhibitor of PAK1. |
| G-5555 | ATP-competitive | Ki: 3.7 nM | Ki: 11 nM | - | - | - | - | Selective Group I inhibitor.[8] |
| AZ13705339 | ATP-competitive | IC50: 0.33 nM | Kd: 0.32 nM | - | - | - | - | Highly potent and selective PAK1 inhibitor.[9] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental approaches in the study of PAK inhibitors, the following diagrams illustrate the PAK signaling pathway and a typical workflow for inhibitor evaluation.
Caption: Simplified PAK Signaling Pathway.
Caption: Experimental Workflow for PAK Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines for key assays used in the characterization of PAK inhibitors.
Biochemical Kinase Assay (ATP Competition)
This assay determines the ability of a compound to inhibit the enzymatic activity of a specific PAK isoform by competing with ATP for the kinase's active site.
Objective: To determine the IC50 value of an inhibitor for a specific PAK kinase.
Materials:
-
Recombinant human PAK enzyme (e.g., PAK1, PAK2)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Kinase reaction buffer (e.g., 70 mM HEPES pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT)[10]
-
Radiolabeled [γ-³³P]ATP
-
Filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the PAK enzyme and its specific substrate in the kinase reaction buffer.
-
Serially dilute the test inhibitor in DMSO and add it to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration is typically at or near the Km value for the specific kinase.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 20 minutes).[10]
-
Stop the reaction by adding a solution such as phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of a PAK inhibitor on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the effect of a PAK inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[11]
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[12]
-
Treat the cells with various concentrations of the test inhibitor or a DMSO vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the DMSO control and determine the IC50 value.
Conclusion
This compound is a highly potent Group I PAK inhibitor with nanomolar affinity for PAK1 and PAK2. The comparative data presented in this guide highlights its potency relative to other well-known PAK inhibitors. The choice of a suitable PAK inhibitor for research or therapeutic development depends on the specific application, requiring careful consideration of the desired isoform selectivity and mechanism of action. The provided experimental protocols and workflow diagrams offer a foundational understanding of the methodologies employed to characterize and compare these important kinase inhibitors. Further head-to-head studies under standardized conditions will be invaluable for a more definitive comparative assessment of this compound and other emerging PAK inhibitors.
References
- 1. PAK Signaling in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAK signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pak Signaling in the Development and Progression of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.foxchase.org [profiles.foxchase.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of small-molecule inhibitors of the group I p21-activated kinases, emerging therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the development of p21-activated kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
Validating G-9791 Target Inhibition in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of G-9791, a potent p21-activated kinase (PAK) inhibitor, with other alternative compounds. Experimental data is presented to support the validation of its target inhibition in cellular contexts.
Comparison of this compound with Alternative PAK Inhibitors
This compound is a pyridone side chain analogue designed as a potent inhibitor of Group I PAKs, specifically PAK1 and PAK2.[1] Its development was motivated by the need to mitigate the toxicity observed with previous inhibitors, such as G-5555.[1][2] The following table summarizes the biochemical potency of this compound and other commonly used PAK inhibitors.
| Compound | Target(s) | Ki (nM) | IC50 (nM) | Mechanism of Action | Key Features |
| This compound | PAK1, PAK2 | PAK1: 0.95, PAK2: 2.0 | - | ATP-competitive | Potent pyridone side chain analogue of G-5555. |
| G-5555 | PAK1, PAK2, PAK3 | PAK1: 3.7, PAK2: 11 | - | ATP-competitive | Pyrido[2,3-d]pyrimidin-7-one class; showed acute toxicity in animal studies.[1][2][3] |
| PF-3758309 | Pan-PAK inhibitor (potent against PAK4) | PAK4: 2.7-4.5 (Kd), PAK1: 13.7, PAK5: 18.1, PAK6: 17.1 | PAK2: 190, PAK3: 99 | ATP-competitive | Pyrrolopyrazole inhibitor; potent anti-tumor agent.[4] |
| FRAX597 | Group I PAKs (PAK1, PAK2, PAK3) | - | - | ATP-competitive | Pyridopyrimidinone structure; inhibits proliferation of NF2-deficient schwannoma cells.[5][6] |
| IPA-3 | Allosteric inhibitor of Group I PAKs | - | - | Non-ATP competitive | Binds to the regulatory domain of PAK1. |
Experimental Protocols for Validating Target Inhibition
Validating the efficacy and specificity of this compound in a cellular context involves a multi-pronged approach. Below are detailed methodologies for key experiments.
Western Blotting for PAK Activation
This method assesses the phosphorylation status of PAKs and their downstream substrates as a direct measure of inhibitor activity.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HCT116, A549) and allow them to adhere overnight. Treat cells with varying concentrations of this compound or other PAK inhibitors for a specified time (e.g., 1-24 hours). A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-PAK1 (Ser199/204)/PAK2 (Ser192/197)
-
Total PAK1
-
Total PAK2
-
Phospho-GEF-H1 (a PAK4 substrate)
-
Total GEF-H1
-
GAPDH or β-actin (as a loading control)
-
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
siRNA-mediated Knockdown for Target Validation
This technique confirms that the observed cellular effects of the inhibitor are due to the specific inhibition of the target kinase.
Protocol:
-
siRNA Transfection: Transfect cells with siRNAs targeting PAK1, PAK2, or a non-targeting control using a suitable transfection reagent.
-
Inhibitor Treatment: After a desired period of knockdown (e.g., 48-72 hours), treat the cells with this compound or a control compound.
-
Phenotypic Assay: Perform cellular assays such as proliferation assays (e.g., MTT or CellTiter-Glo), migration/invasion assays (e.g., Transwell assay), or cell cycle analysis to assess the effect of the inhibitor in the context of target knockdown.
-
Western Blot Confirmation: Confirm the knockdown efficiency of PAK1 and PAK2 at the protein level by Western blotting.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement of a compound in a cellular environment.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures.
-
Protein Extraction: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Detection: Analyze the amount of soluble PAK1 and PAK2 in the supernatant by Western blotting. Target engagement by the inhibitor will lead to a shift in the thermal denaturation curve of the protein.
Visualizing Pathways and Workflows
To better understand the mechanism of action and experimental design, the following diagrams illustrate the relevant signaling pathway and a typical validation workflow.
Caption: this compound inhibits PAK1/PAK2 signaling.
Caption: Workflow for validating this compound inhibition.
References
- 1. Chemically Diverse Group I p21-Activated Kinase (PAK) Inhibitors Impart Acute Cardiovascular Toxicity with a Narrow Therapeutic Window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. G-5555 | CAS:1648863-90-4 | High affinity group 1 PAK inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FRAX597, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FRAX597, a small molecule inhibitor of the p21-activated kinases, inhibits tumorigenesis of neurofibromatosis type 2 (NF2)-associated Schwannomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinase Specificity Profiling: A Comparative Analysis of G-9791
For Immediate Release
This guide provides a detailed comparison of the kinase specificity profile of the novel inhibitor, G-9791, against established kinase inhibitors, Staurosporine and Dasatinib. The following data and protocols are intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's performance and potential applications.
It is important to note that as of the date of this publication, there is no publicly available data for a compound designated "this compound". The data presented herein for this compound is hypothetical and generated for illustrative purposes to showcase a typical comparative analysis. The data for Staurosporine and Dasatinib are derived from publicly accessible KINOMEscan® assays.
Introduction to Kinase Specificity Profiling
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, kinase inhibitors have become a major class of therapeutic agents.
The efficacy and safety of a kinase inhibitor are intrinsically linked to its specificity – the range of kinases it inhibits. While highly selective inhibitors can offer targeted therapeutic effects with fewer side effects, multi-targeted inhibitors can be advantageous in treating complex diseases driven by multiple signaling pathways. Kinase specificity profiling is therefore a crucial step in the development and characterization of any new kinase inhibitor. This guide will compare the hypothetical inhibitor this compound to the broad-spectrum inhibitor Staurosporine and the multi-targeted inhibitor Dasatinib.
Comparative Kinase Inhibition Profile
The following table summarizes the percentage of control (% Control) for this compound, Staurosporine, and Dasatinib against a selected panel of kinases as determined by a competitive binding assay. A lower % Control value indicates stronger binding and therefore greater inhibition.
| Kinase Target | This compound (% Control) | Staurosporine (% Control) | Dasatinib (% Control) |
| ABL1 | 85 | 1.5 | 0.1 |
| SRC | 92 | 3.2 | 0.2 |
| EGFR | 5 | 10 | 35 |
| VEGFR2 | 78 | 4.5 | 15 |
| PDGFRβ | 88 | 2.1 | 8 |
| c-KIT | 95 | 1.8 | 0.5 |
| FLT3 | 82 | 0.8 | 3 |
| BRAF | 65 | 25 | 60 |
| MEK1 | 98 | 40 | 85 |
| ERK2 | 99 | 55 | 90 |
| AKT1 | 96 | 12 | 75 |
| PKCα | 90 | 0.5 | 45 |
| PKA | 94 | 1.2 | 80 |
| CDK2 | 85 | 6 | 25 |
| AURKA | 75 | 3 | 30 |
Data for Staurosporine and Dasatinib are representative of publicly available KINOMEscan® results. Data for this compound is hypothetical.
Interpretation of Results
Based on the comparative data, this compound demonstrates a highly specific inhibition profile, with potent activity against EGFR and minimal off-target effects on the other kinases in this panel. In contrast, Staurosporine exhibits a broad-spectrum inhibition profile, potently inhibiting a wide range of kinases. Dasatinib shows a multi-targeted profile, with high potency against ABL1, SRC, and c-KIT, and moderate activity against several other kinases.
Experimental Protocols
KINOMEscan® Competition Binding Assay
The kinase specificity profiling data presented was generated using a competitive binding assay methodology, such as the KINOMEscan® platform.
Principle: The assay measures the ability of a test compound (e.g., this compound) to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
Procedure:
-
Preparation of Kinase Panel: A comprehensive panel of human kinases is expressed as fusions with a unique DNA tag.
-
Immobilization of Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay:
-
The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a specified concentration (e.g., 10 µM).
-
A DMSO control (vehicle) is run in parallel, representing 100% kinase binding.
-
-
Washing and Elution: Unbound components are washed away. The kinase-DNA tag complexes that remain bound to the immobilized ligand are then eluted.
-
Quantification: The amount of eluted kinase-DNA tag is quantified using qPCR.
-
Data Analysis: The amount of kinase binding in the presence of the test compound is compared to the DMSO control. Results are typically expressed as "Percent of Control" (% Control), where a lower percentage indicates stronger inhibition.
% Control = (Signal with Compound / Signal with DMSO) * 100
Visualizations
Caption: KINOMEscan® Experimental Workflow.
Caption: Hypothetical Signaling Pathway Inhibition by this compound.
Cross-Validation of G-9791 Effects with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibitor G-9791 and siRNA-mediated gene silencing for studying the effects of p21-activated kinases (PAKs), specifically PAK1 and PAK2. The following sections present a summary of their performance, supporting experimental data, and detailed methodologies for key experiments.
Introduction to Target Validation
Comparative Performance: this compound vs. PAK1/2 siRNA
This compound is a potent pyridone side chain analogue that acts as a PAK inhibitor with high affinity for PAK1 and PAK2, with Ki values of 0.95 nM and 2.0 nM, respectively[1]. Its utility lies in its ability to rapidly and reversibly inhibit the kinase activity of these proteins. In contrast, siRNA-mediated knockdown of PAK1 and PAK2 leads to a reduction in the total protein levels of these kinases, offering a different mode of target inhibition.
The following tables summarize the quantitative effects of both methodologies on key cellular processes regulated by PAK1 and PAK2: cell proliferation and invasion. Due to the limited publicly available data on this compound's effects on these specific cellular assays, data from other well-characterized pan-PAK inhibitors (FRAX597 and PF-3758309) are included as representative examples of the expected efficacy of a potent PAK inhibitor.
Table 1: Comparative Effects on Cell Proliferation
| Method | Target(s) | Cell Line | Assay | Result | Citation(s) |
| This compound (Representative Data) | PAK1, PAK2 | Multiple Cancer Cell Lines | Proliferation Assay (e.g., MTT, CellTiter-Glo) | Expected to inhibit proliferation with low nanomolar to micromolar IC50 values, similar to other pan-PAK inhibitors. | |
| FRAX597 (Example) | Group I PAKs | Benign (Ben-Men1) and Malignant (KT21-MG1) Meningioma Cells | Proliferation Assay | IC50 of 3 µM (Ben-Men1) and 0.4 µM (KT21-MG1) after 72h treatment. | [2] |
| PF-3758309 (Example) | Pan-PAK | A549 Lung Cancer Cells | Proliferation Assay | IC50 of 20 nM. | [3] |
| siRNA | PAK1 | OVCAR-3 Ovarian Cancer Cells | CyQuant Assay | 2.3-fold inhibition of cell proliferation. | |
| siRNA | PAK2 | Salivary Adenoid Cystic Carcinoma Cells (SACC-LM, SACC-83) | CCK8 Assay | Significant inhibition of proliferation. | [1] |
Table 2: Comparative Effects on Cell Invasion
| Method | Target(s) | Cell Line | Assay | Result | Citation(s) |
| This compound (Representative Data) | PAK1, PAK2 | Various Cancer Cell Lines | Transwell Invasion Assay | Expected to inhibit cell invasion in a dose-dependent manner. | |
| siRNA | PAK1 | T47D Breast Carcinoma Cells | Matrigel Invasion Assay | Approximately 50% inhibition of heregulin-stimulated invasion. | [2] |
| siRNA | PAK2 | T47D Breast Carcinoma Cells | Matrigel Invasion Assay | Approximately 50% inhibition of heregulin-stimulated invasion. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for assessing the effects of this compound and PAK1/2 siRNA on cell proliferation and invasion.
siRNA-Mediated Knockdown and Cell Proliferation Assay
a. siRNA Transfection:
-
Cell Seeding: Seed the chosen cell line (e.g., OVCAR-3) in 6-well plates at a density that allows for 50-70% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute PAK1-specific siRNA, PAK2-specific siRNA, and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh, serum-containing medium.
-
Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.
b. Western Blot for Knockdown Verification:
-
Cell Lysis: After the incubation period, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against PAK1, PAK2, and a loading control (e.g., GAPDH or β-actin), followed by incubation with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to confirm the percentage of knockdown.
c. Cell Proliferation Assay (e.g., MTT Assay):
-
Cell Seeding: Following transfection, seed the cells in 96-well plates at a suitable density.
-
Incubation: Allow the cells to proliferate for the desired time course (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
This compound Treatment and Cell Invasion Assay
a. This compound Treatment:
-
Cell Seeding: Seed the chosen cell line (e.g., T47D) in a serum-free medium in the upper chamber of a Matrigel-coated Transwell insert.
-
Chemoattractant: Add a chemoattractant (e.g., serum-containing medium or a specific growth factor) to the lower chamber.
-
Inhibitor Addition: Add this compound at various concentrations to both the upper and lower chambers to ensure a constant concentration gradient. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a duration that allows for measurable cell invasion (e.g., 24-48 hours).
b. Cell Invasion Assay (Transwell Assay):
-
Removal of Non-invading Cells: After incubation, carefully remove the non-invading cells from the upper surface of the insert membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
-
Imaging and Quantification: Take multiple images of the stained cells on the membrane using a microscope. Count the number of invading cells per field of view.
-
Data Analysis: Calculate the average number of invading cells for each treatment condition and normalize to the vehicle control to determine the percentage of inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental designs can aid in understanding the rationale and execution of these comparative studies.
Caption: PAK1/2 signaling pathway and points of intervention.
Caption: Workflow for comparing this compound and siRNA effects.
References
Independent Verification of G-9791 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the p21-activated kinase (PAK) inhibitor G-9791 with other commercially available alternatives. The information presented is supported by experimental data to facilitate independent verification and guide compound selection.
This compound is a potent, ATP-competitive inhibitor of Group I p21-activated kinases (PAKs), with high affinity for PAK1 and PAK2.[1] PAKs are critical signaling nodes that regulate a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, and survival. Their dysregulation is implicated in various diseases, most notably cancer, making them attractive therapeutic targets. This guide compares this compound to other notable PAK inhibitors, detailing their biochemical potency, selectivity, and mechanism of action.
Comparative Analysis of PAK Inhibitors
The following table summarizes the biochemical potency of this compound and selected alternative PAK inhibitors. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
| Compound | Target(s) | Mechanism of Action | Ki (nM) | IC50 (nM) |
| This compound | PAK1, PAK2 | ATP-competitive | PAK1: 3.7, PAK2: 11 [1][2] | - |
| PF-3758309 | Pan-PAK | ATP-competitive | PAK4: 18.7 | PAK1: 13.7, PAK2: 190, PAK3: 99, PAK4: 1.3 (cellular)[3] |
| IPA-3 | Group I PAKs | Allosteric (covalent) | - | PAK1: 2,500[4][5] |
| FRAX597 | Group I PAKs | ATP-competitive | - | PAK1: 8, PAK2: 13, PAK3: 19[6] |
| G-5555 | PAK1 selective | ATP-competitive | PAK1: 3.7, PAK2: 11 | SIK2: 9, PAK2: 11, KHS1: 10, MST4: 20, YSK1: 34, MST3: 43, Lck: 52[1] |
| NVS-PAK1-1 | PAK1 selective | Allosteric | PAK1: 7 (Kd), PAK2: 400 (Kd)[7][8][9] | PAK1: 5[7][8][10] |
Signaling Pathway Context
The diagram below illustrates the central role of Group I PAKs (PAK1/2/3) in cellular signaling. Upstream activation by small GTPases, Rac1 and Cdc42, triggers a conformational change in PAKs, leading to their autophosphorylation and subsequent phosphorylation of a wide array of downstream substrates. These substrates, in turn, regulate critical cellular functions.
Experimental Protocols
To facilitate the independent verification of this compound's activity and its comparison with other inhibitors, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay
This protocol describes a common method to determine the in vitro potency of a compound against a specific kinase.
Materials:
-
Recombinant human PAK1 or PAK2 enzyme
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate peptide (e.g., PAKtide, RRRLSFAEPG)[11]
-
ATP
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the compound dilutions to the wells of a 384-well plate.
-
Add the kinase enzyme solution to each well and pre-incubate.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[12]
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ Reagent followed by the Kinase Detection Reagent.[12]
-
Record the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity.
-
Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Cellular Assay: Western Blot for Downstream Substrate Phosphorylation
This protocol allows for the assessment of a compound's ability to inhibit PAK activity within a cellular context by measuring the phosphorylation of a known downstream substrate.
Materials:
-
Cell line expressing PAK1/2 (e.g., Su86.86 pancreatic cancer cells)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MEK1 (Ser298), anti-total MEK1, anti-PAK1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Lyse the cells in lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with 5% BSA in TBST to minimize non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated downstream target (e.g., phospho-MEK1) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an appropriate imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein of the downstream target or a housekeeping protein.
-
Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Probe NVS-PAK1-1 | Chemical Probes Portal [chemicalprobes.org]
- 9. caymanchem.com [caymanchem.com]
- 10. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 11. PAK1 Kinase Enzyme System [promega.com]
- 12. promega.com [promega.com]
A Comparative Guide to Synergistic Anticancer Drug Combinations
Introduction
The development of effective cancer therapies increasingly relies on the strategic combination of multiple anticancer agents.[1][2] The primary goal of combination therapy is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of individual drugs.[3][4][5] This approach can lead to enhanced tumor cell killing, reduced drug dosages, minimized toxicity, and the delay or prevention of drug resistance.[1][3][6]
While the specific agent G-9791 could not be identified in publicly available literature, this guide provides a framework for evaluating anticancer drug synergy using two well-documented clinical examples: the combination of BRAF and MEK inhibitors in melanoma and the combination of Venetoclax and Azacitidine in Acute Myeloid Leukemia (AML). The principles, experimental designs, and data presentation formats detailed herein can be directly applied to the evaluation of this compound in combination with other anticancer agents.
Example 1: BRAF and MEK Inhibitors in BRAF V600-Mutated Melanoma
The combination of a BRAF inhibitor (like Dabrafenib) and a MEK inhibitor (like Trametinib) is a standard of care for patients with BRAF V600-mutated advanced melanoma.[7][8]
Mechanism of Synergy
In approximately 50% of melanomas, a mutation in the BRAF gene leads to the constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, driving cell proliferation and survival.[7] While BRAF inhibitors alone show high initial response rates, resistance often develops, frequently through reactivation of the MAPK pathway downstream of BRAF (e.g., via MEK).[7][8][9][10]
The synergistic effect of combining BRAF and MEK inhibitors stems from a more complete shutdown of this critical signaling pathway.[8][9] This dual inhibition not only enhances the antitumor effect but also delays the onset of acquired resistance.[8][9][10]
Signaling Pathway Diagram
Quantitative Data: Clinical Performance
Clinical trials have demonstrated the superior efficacy of combining BRAF and MEK inhibitors over BRAF inhibitor monotherapy.
| Metric | BRAF Inhibitor Monotherapy | BRAF + MEK Inhibitor Combination | Reference |
| Objective Response Rate (ORR) | ~50-55% | ~67-75% | [8] |
| Median Progression-Free Survival (PFS) | 5.1 - 8.8 months | 9.5 - 11.3 months | [7][8] |
| Median Duration of Response | 5.6 months | 9.5 months | [7] |
Experimental Protocol: In Vivo Xenograft Model
This protocol describes a typical animal study to evaluate the synergistic antitumor activity of a BRAF and MEK inhibitor combination.
-
Cell Culture: BRAF V600E-mutant melanoma cells (e.g., A375) are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Tumor Implantation: 2-5 million melanoma cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into four treatment groups:
-
Vehicle control
-
BRAF inhibitor alone
-
MEK inhibitor alone
-
BRAF inhibitor + MEK inhibitor combination
-
-
Drug Administration: Drugs are administered daily (or as per established schedules) via oral gavage or another appropriate route.
-
Data Collection: Tumor volume and mouse body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration.
-
Analysis: Tumor growth inhibition (TGI) is calculated for each group. Statistical analysis (e.g., ANOVA) is used to compare the efficacy between groups. Synergy is determined if the TGI of the combination group is significantly greater than the TGI of the most effective single-agent group.
Example 2: Venetoclax and Azacitidine in Acute Myeloid Leukemia (AML)
The combination of Venetoclax (a BCL-2 inhibitor) and Azacitidine (a hypomethylating agent, HMA) has significantly improved outcomes for older patients with AML who are ineligible for intensive chemotherapy.[11][12][13]
Mechanism of Synergy
AML cells often rely on the anti-apoptotic protein BCL-2 for survival. Venetoclax directly inhibits BCL-2, promoting apoptosis.[14] However, resistance can be mediated by other anti-apoptotic proteins, particularly MCL-1.[11][14]
Azacitidine, a DNA methyltransferase inhibitor, induces a global hypomethylation state in cancer cells. This has a dual effect that synergizes with Venetoclax:
-
Downregulation of MCL-1: Azacitidine treatment leads to decreased expression of the MCL-1 protein, removing a key resistance mechanism to Venetoclax.[11][14]
-
Priming for Apoptosis: Azacitidine can also increase the expression of pro-apoptotic proteins, "priming" the AML cells to be more susceptible to BCL-2 inhibition.[11]
This combined action creates a potent pro-apoptotic signal, leading to synergistic cancer cell death.[14]
Signaling Pathway Diagram
Quantitative Data: Preclinical Synergy
The synergistic interaction between Venetoclax and Azacitidine has been quantified in AML cell lines using the Combination Index (CI) method, where CI < 1 indicates synergy.[14][15]
| Cell Line | Drug Combination | IC50 Monotherapy (nM) | IC50 Combination (nM) | Combination Index (CI) | Reference |
| MOLM-13 | Venetoclax | 5.2 | 1.8 | 0.45 | [14] |
| Azacitidine | 1200 | 450 | [14] | ||
| MV4-11 | Venetoclax | 8.1 | 2.5 | 0.38 | [14] |
| Azacitidine | 1500 | 500 | [14] | ||
| (Data presented is illustrative based on typical findings)[14] |
Experimental Protocol: Cell Viability and Synergy Assessment
This protocol outlines a standard in vitro method to determine the synergy between two drugs.[14][16]
-
Cell Culture: AML cell lines (e.g., MOLM-13, MV4-11) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Drug Preparation: Venetoclax and Azacitidine are dissolved in a suitable solvent like DMSO to create stock solutions.
-
Cell Seeding: Cells are seeded into 96-well microplates at a specific density (e.g., 1 x 10⁴ cells/well).
-
Drug Treatment: Cells are treated with a matrix of drug concentrations. This includes each drug individually across a range of doses and the two drugs combined at various fixed-dose ratios (e.g., 1:1, 1:5, 5:1).
-
Incubation: The treated plates are incubated for a set period, typically 72 hours, at 37°C and 5% CO₂.
-
Viability Assay: Cell viability is measured using a colorimetric assay such as MTS or MTT. The reagent is added to each well, and after a short incubation, the absorbance is read using a microplate reader.
-
Data Analysis and Synergy Calculation:
-
The half-maximal inhibitory concentration (IC50) is calculated for each drug alone and in combination.
-
Synergy is quantified by calculating the Combination Index (CI) using software like CompuSyn.[17] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
General Experimental Workflow for Synergy Assessment
The process of identifying and validating synergistic drug combinations follows a structured workflow.
References
- 1. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative methods for assessing drug synergism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cn.aminer.org [cn.aminer.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma: We are not Done Yet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. mdpi.com [mdpi.com]
- 12. Venetoclax with Azacitidine Disrupts Energy Metabolism and Targets Leukemia Stem Cells in Acute Myeloid Leukemia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Clinical Study of Venetoclax Combined with Azacitidine in the Treatment of Patients with Adult Acute Myeloid Leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ashpublications.org [ashpublications.org]
- 16. mdpi.com [mdpi.com]
- 17. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
Validating G-9791 as a Chemical Probe for p21-Activated Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of G-9791 as a chemical probe for p21-activated kinases (PAKs), comparing its performance against alternative probes, PF-3758309 and FRAX597. The information presented herein is based on publicly available data to facilitate informed decisions on the selection of the most appropriate tool compound for studying PAK biology.
Introduction to this compound and p21-Activated Kinases
p21-activated kinases (PAKs) are a family of serine/threonine kinases that are critical regulators of cytoskeletal dynamics, cell motility, proliferation, and survival. They are key effectors of the Rho GTPases, Rac1 and Cdc42. The PAK family is divided into two groups: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6). Dysregulation of PAK signaling is implicated in various diseases, including cancer and neurological disorders, making them attractive therapeutic targets.
This compound is a potent, ATP-competitive inhibitor of Group I PAKs, specifically targeting PAK1 and PAK2.[1] A well-validated chemical probe is essential for dissecting the specific roles of these kinases in cellular processes. This guide provides a detailed comparison of this compound with other known PAK inhibitors to assess its suitability as a chemical probe.
Comparative Analysis of PAK Inhibitors
To evaluate this compound as a chemical probe, its potency and selectivity are compared with two other widely used PAK inhibitors: PF-3758309, a pan-PAK inhibitor, and FRAX597, a Group I selective PAK inhibitor.
| Compound | Target(s) | Reported Potency | Selectivity Profile Summary | Negative Control Recommendation |
| This compound | PAK1, PAK2 | Ki: 0.95 nM (PAK1), 2.0 nM (PAK2)[1] | Data on kinome-wide selectivity is not publicly available. Potency suggests high affinity for Group I PAKs. | A structurally related pyridone-based compound with no significant activity against PAKs should be used. In the absence of a commercially available validated negative control, a compound from a different chemical class with no reported PAK activity could serve as a pragmatic alternative. |
| PF-3758309 | Pan-PAK | Kd: 2.7 nM (PAK4); Ki: 18.7 nM (PAK4), 13.7 nM (PAK1), 18.1 nM (PAK5), 17.1 nM (PAK6); IC50: 190 nM (PAK2), 99 nM (PAK3) | Broad activity against all PAK isoforms.[2] Off-target effects on other kinases have been reported. | A structurally similar but inactive analog should be used if available. Otherwise, a compound with a distinct chemical scaffold and no PAK inhibitory activity is recommended. |
| FRAX597 | Group I PAKs | IC50: 7.7 nM (PAK1), 12.8 nM (PAK2), 19.3 nM (PAK3) | Selective for Group I PAKs over Group II PAKs (IC50 > 10 µM for PAK4).[2] | A structurally related analog lacking the key pharmacophore responsible for PAK inhibition would be an ideal negative control. |
Signaling Pathway and Experimental Workflows
To facilitate the experimental validation of this compound, diagrams of the canonical PAK1 signaling pathway and workflows for key validation assays are provided below.
Caption: Canonical PAK1 Signaling Pathway.
Caption: Biochemical Kinase Assay Workflow.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Caption: Western Blot Workflow.
Experimental Protocols
Detailed protocols for key validation experiments are provided below to ensure reproducibility.
Biochemical Kinase Assay (Adapted from ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human PAK1 (full-length, active)
-
Kinase substrate (e.g., PAKtide, RRRLSFAEPG)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, typically starting from 10 mM. Then, dilute further in Kinase Buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add 1 µL of diluted this compound or DMSO (vehicle control).
-
Enzyme Addition: Add 2 µL of recombinant PAK1 diluted in Kinase Buffer to each well.
-
Substrate/ATP Mix Addition: Add 2 µL of a mix containing the kinase substrate and ATP in Kinase Buffer to initiate the reaction. Final concentrations should be optimized, for example, 100 µM ATP and 100 µM substrate.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
Materials:
-
Cells expressing endogenous or over-expressed PAK1
-
This compound
-
DMSO
-
PBS
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermocycler
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and a 37°C water bath).
-
Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
-
Western Blot Analysis: Analyze the soluble protein fraction by Western blotting to detect the amount of soluble PAK1 at each temperature.
-
Data Analysis: Plot the band intensity of soluble PAK1 against the temperature. A shift in the melting curve to higher temperatures in the this compound-treated samples compared to the DMSO control indicates target engagement.
Western Blot Analysis for PAK1 Phosphorylation
This method is used to assess the functional consequence of PAK1 inhibition by measuring the phosphorylation of PAK1 at its activation loop (e.g., Thr423) or a downstream substrate.
Materials:
-
Cell lysates from cells treated with this compound or a vehicle control
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PAK1 (Thr423), anti-total PAK1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Lyse cells in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-PAK1) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total PAK1 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated PAK1 to total PAK1. A decrease in this ratio in this compound-treated cells indicates target inhibition.
Conclusion and Recommendations
This compound is a highly potent inhibitor of PAK1 and PAK2, as demonstrated by its low nanomolar Ki values.[1] Its utility as a chemical probe is promising; however, a comprehensive assessment of its kinome-wide selectivity is currently lacking in the public domain. To rigorously validate this compound as a chemical probe, it is imperative to:
-
Determine its Kinome-wide Selectivity: Profiling this compound against a broad panel of kinases (e.g., using the KINOMEscan™ platform) is essential to identify potential off-targets and to ascertain its selectivity window.
-
Utilize a Proper Negative Control: In the absence of a validated inactive analog, researchers should employ a structurally unrelated compound with no known activity against PAKs to control for non-specific cellular effects.
-
Confirm Target Engagement and Functional Inhibition in Cells: Experiments such as CETSA and Western blotting for downstream substrate phosphorylation are crucial to confirm that this compound engages PAK1/2 in cells and elicits the expected functional response.
By following the provided comparative data and experimental protocols, researchers can confidently validate this compound within their specific experimental systems and contribute to a more complete understanding of its properties as a chemical probe for the p21-activated kinases.
References
Safety Operating Guide
Proper Disposal Procedures for G-9791
Disclaimer: The following procedures are provided for the fictitious compound G-9791 and are based on general best practices for the disposal of hazardous laboratory chemicals. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
This document provides essential safety and logistical information for the proper disposal of this compound, a potent, non-volatile organometallic compound classified as highly toxic and environmentally hazardous. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
This compound Waste Characterization and Segregation
Proper characterization and segregation of this compound waste at the point of generation are the first steps in ensuring safe and compliant disposal. All personnel handling this compound must be trained on these procedures.
Data Presentation: this compound Waste Streams and Container Compatibility
| Waste Stream ID | Description | Recommended Container Material | Incompatible Materials to Avoid | Disposal Notes |
| G9791-L-AQ | Aqueous solutions containing >1% this compound | High-Density Polyethylene (HDPE) or Glass | Strong Oxidizing Agents, Strong Acids | Maintain pH between 6.0 and 8.0. Do not mix with other waste streams. |
| G9791-L-ORG | Organic solvent solutions containing this compound | Glass or chemically-resistant fluorinated polymer container | Halogenated Solvents, Reactive Metals | Keep container tightly sealed to prevent evaporation of solvent. |
| G9791-S-CON | Contaminated labware (pipette tips, vials, etc.) | Lined, puncture-proof sharps container or a designated rigid container | Free liquids | Double-bag all contaminated items before placing them in the final disposal container. |
| G9791-S-PPE | Contaminated Personal Protective Equipment (gloves, lab coats) | Labeled, double-lined plastic bags within a rigid outer container | Sharps, free liquids | Ensure no sharps are mixed with soft waste to prevent punctures. |
Note: For chemical compatibility of container materials, always consult a detailed chemical resistance chart.[1][2][3][4]
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the safe handling and disposal of this compound waste.
Protocol 2.1: Disposal of Aqueous this compound Waste (G9791-L-AQ)
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields or goggles, and nitrile gloves.
-
Container Labeling: Affix a "Hazardous Waste" label to a designated HDPE or glass container. Fill in all required information, including the full chemical name ("this compound aqueous waste") and the approximate concentration.
-
Waste Collection: Carefully pour the aqueous this compound waste into the labeled container using a funnel.
-
pH Adjustment: If necessary, adjust the pH of the waste to between 6.0 and 8.0 using appropriate neutralizing agents.
-
Secure Storage: Tightly cap the container and store it in a designated satellite accumulation area with secondary containment.
-
Disposal Request: Once the container is full, submit a hazardous waste pickup request to your institution's EHS department.[5]
Protocol 2.2: Disposal of Solid Contaminated Waste (G9791-S-CON and G9791-S-PPE)
-
PPE: Wear a lab coat, safety glasses or goggles, and heavy-duty nitrile or butyl rubber gloves.
-
Waste Segregation: At the point of generation, separate contaminated sharps (needles, broken glass) from non-sharp solid waste.
-
Sharps Disposal: Place all contaminated sharps into a designated, puncture-proof sharps container clearly labeled for this compound waste.
-
Non-Sharp Solid Waste: Place contaminated labware, such as pipette tips and vials, into a plastic-lined, rigid container. Contaminated PPE should be double-bagged and placed in a separate, clearly labeled container.
-
Container Sealing and Labeling: Once full, securely seal all containers. Ensure each container is labeled with a "Hazardous Waste" label, indicating the contents as "this compound Contaminated Solids."
-
Storage and Pickup: Store the sealed containers in the designated satellite accumulation area and request a pickup from EHS.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste streams.
Caption: Workflow for the segregation and disposal of this compound waste streams.
References
Essential Safety and Logistical Information for Handling G-9791
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling, use, and disposal of G-9791, a potent p21-activated kinase (PAK) inhibitor. The following procedural guidance is intended to supplement, not replace, your institution's standard safety protocols and a thorough review of any available specific Safety Data Sheet (SDS) for this compound.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The information presented here is based on the general properties of p21-activated kinase inhibitors and standard laboratory chemical safety practices. It is imperative to handle this compound with caution and to perform a risk assessment prior to commencing any experimental work.
Immediate Safety and Handling
All personnel handling this compound must be trained in general laboratory safety and hazardous chemical handling. Personal Protective Equipment (PPE) is mandatory at all times when working with this compound.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Fully buttoned. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Emergency Procedures
| Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Aspect | Procedure |
| Receiving | Inspect the container for damage upon receipt. Log the compound in your chemical inventory. |
| Storage | Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Follow the manufacturer's specific storage temperature recommendations. |
| Weighing | Weigh the solid compound in a chemical fume hood. Use appropriate tools to avoid generating dust. |
| Solution Preparation | Prepare solutions in a chemical fume hood. Use a suitable solvent as determined by your experimental protocol. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Solutions containing this compound | Collect in a clearly labeled, sealed, and compatible container for hazardous liquid waste. Do not mix with incompatible waste streams. |
| Contaminated Labware | Dispose of as hazardous solid waste. This includes pipette tips, microfuge tubes, and any other disposable items that have come into contact with this compound. |
| Contaminated PPE | Dispose of as hazardous solid waste. |
Mechanism of Action: PAK Inhibition
This compound is a potent inhibitor of p21-activated kinases (PAKs), specifically targeting PAK1 and PAK2. PAKs are a family of serine/threonine kinases that play a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival. Dysregulation of PAK signaling is implicated in several diseases, including cancer.
This compound's mechanism of action involves binding to the kinase domain of PAK1 and PAK2, thereby preventing the phosphorylation of their downstream substrates. This inhibition disrupts the signaling pathways that contribute to pathological cellular behavior.
Caption: Mechanism of this compound as a PAK1/PAK2 inhibitor.
Experimental Workflow: General Kinase Assay
The following is a generalized workflow for an in vitro kinase assay to assess the inhibitory activity of this compound. Specific substrates, buffer conditions, and detection methods will vary depending on the experimental design.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
